Cadmium carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cadmium(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Cd/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDXQAKPHKQZSC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCO3, CCdO3 | |
| Record name | cadmium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883417 | |
| Record name | Carbonic acid, cadmium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White odorless powder; [MSDSonline] | |
| Record name | Cadmium carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Soluble in concentrated solutions of ammonium salts, dilute acids., Soluble in acid, Insoluble in water | |
| Record name | CADMIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.026 g/cu cm | |
| Record name | CADMIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Lead, zinc, and iron are present as impurities. Higher purity grades are available ... | |
| Record name | CADMIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, hexagonal crystals, White, amorphous powder, Powder or rhombohedral leaflets | |
CAS No. |
513-78-0, 93820-02-1 | |
| Record name | Cadmium carbonate | |
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| Record name | Carbonic acid, cadmium salt | |
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| Record name | Carbonic acid, cadmium salt (1:1) | |
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| Record name | Carbonic acid, cadmium salt (1:1) | |
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| Record name | Cadmium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CADMIUM CARBONATE | |
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| Record name | CADMIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
500 °C (decomposes) | |
| Record name | CADMIUM CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Mechanisms of Cadmium Carbonate
Solution-Based Synthesis Techniques
Solution-based synthesis techniques involve the precipitation of the desired compound from a liquid medium containing the precursor materials. By controlling factors such as temperature, concentration, pH, and reaction time, these methods allow for the directed growth and assembly of materials with tailored morphologies and crystal structures. CBD and hydrothermal synthesis are two prominent solution-based approaches employed for the synthesis of cadmium carbonate.
Chemical Bath Deposition (CBD) of this compound Films
Chemical Bath Deposition (CBD) is a simple and low-cost technique for depositing thin films onto a substrate from an aqueous solution. This method relies on the controlled precipitation of the desired material onto a submerged substrate through a heterogeneous reaction. While widely used for depositing metal chalcogenide films like cadmium sulfide (B99878) (CdS), CBD can also be adapted for the synthesis of this compound films, often forming as a primary product or co-depositing with other cadmium compounds depending on the bath composition and conditions researchgate.netresearchgate.netuniv-biskra.dz.
Optimizing the deposition parameters in the CBD process is critical for controlling the thickness, morphology, crystallinity, and composition of the resulting CdCO₃ films. Research has explored the effect of parameters such as deposition time, bath temperature, and the concentrations of cadmium precursors and carbonate sources.
Studies on the CBD of CdCO₃ films have shown that deposition time influences the film thickness and crystallite size. For instance, increasing the deposition time from 10 to 12 hours resulted in an increase in crystallite size from 65 nm to 87 nm, while the film thickness ranged between 2.90 and 3.15 μm mdpi.com. The films synthesized within this optimized time frame exhibited uniformity, homogeneity, and good adhesion to the substrate mdpi.com.
Bath temperature plays a significant role in the phase formation during CBD. When preparing cadmium sulfide by CBD, this compound can be the predominant compound at lower temperatures (e.g., 23–40 °C), while higher temperatures favor the formation of CdS researchgate.net. At intermediate temperatures, a mixture of CdCO₃ and CdS can be obtained researchgate.net. This indicates that controlling the bath temperature is crucial for selectively depositing CdCO₃.
The concentration of precursors also affects the deposition process and film properties. The molar ratio of the cadmium source to the anion source (carbonate or sulfide) influences the resulting compound and its characteristics mdpi.com. The partial dissociation of this compound used as a precursor in a CBD bath for CdS highlights its reactivity in the solution-based environment researchgate.netuniv-biskra.dz.
Based on research findings, a summary of the impact of deposition parameters on CdCO₃ films synthesized by CBD can be presented:
| Deposition Parameter | Effect on CdCO₃ Films | Research Finding Index |
| Deposition Time | Influences film thickness and crystallite size. | mdpi.com |
| Bath Temperature | Affects the predominant phase formed (CdCO₃ vs. CdS). | researchgate.net |
| Precursor Concentrations | Impacts the resulting compound and film characteristics. | researchgate.netuniv-biskra.dzmdpi.com |
The reaction mechanism in CBD typically involves the controlled release of metal cations and the desired anions in the aqueous solution, followed by their reaction and heterogeneous deposition onto the substrate surface. For CdCO₃, the mechanism involves cadmium ions (Cd²⁺) and carbonate ions (CO₃²⁻).
While detailed mechanisms specifically for CdCO₃ CBD are less extensively reported compared to CdS, the general principles of CBD mechanisms can be applied. Two primary mechanisms are often discussed in CBD: the ion-by-ion mechanism and the cluster-by-cluster (or hydroxide-cluster) mechanism wikipedia.org.
In the ion-by-ion mechanism, the precursor ions react directly on the substrate surface to form the thin film wikipedia.org. This requires controlled conditions to prevent homogeneous precipitation in the bulk solution wikipedia.org. Complexing agents are often used to control the concentration of free metal ions in the solution and regulate the reaction rate wikipedia.orgdiva-portal.org.
The cluster-by-cluster mechanism involves the formation of colloidal particles or clusters in the solution, which then adsorb onto the substrate surface wikipedia.org. This mechanism can lead to films with smaller and more uniform crystals wikipedia.org. The formation of intermediate complexes, such as cadmium-ammine complexes when ammonia (B1221849) is used as a complexing agent, can play a role in controlling the availability of Cd²⁺ ions for the reaction mdpi.comdiva-portal.orgportico.org.
For CdCO₃ CBD, the carbonate ions are typically supplied from a soluble carbonate source or the decomposition of a precursor. The reaction can be represented generally as the combination of dissolved cadmium ions and carbonate ions, leading to the precipitation of insoluble this compound on the substrate:
Cd²⁺(aq) + CO₃²⁻(aq) → CdCO₃(s)
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly useful for synthesizing crystalline materials that are insoluble in water at lower temperatures. Hydrothermal methods allow for precise control over crystal growth, leading to materials with well-defined sizes, shapes, and structures, including microcrystals and various nanostructures of this compound researchgate.netresearchgate.netacs.orggoogle.co.ukacs.orgrsc.orgresearchgate.net.
Hydrothermal synthesis provides a route for the controlled synthesis of CdCO₃ microcrystals with specific morphologies. The reaction conditions, including temperature, reaction time, and the composition of the reaction mixture, significantly influence the size and shape of the resulting microcrystals.
A simple solution method mediated by ethylene (B1197577) glycol (EG) has been demonstrated for the controlled synthesis of CdCO₃ microcrystals researchgate.netrsc.org. The volume ratio of EG to water in the reaction mixture has a decisive impact on the morphology of the synthesized CdCO₃ researchgate.netrsc.org. By adjusting the water volume, the morphology of CdCO₃ microcrystals can be tuned from microcubes to nanobelts researchgate.netrsc.org. Moderate volume ratios of EG and water can lead to the formation of concave microcubes, pinecone-like structures, and dumbbell-shaped microcrystals researchgate.netrsc.org.
The choice of the cadmium source also plays a crucial role in the formation of CdCO₃ microcrystals researchgate.netrsc.org. Cadmium nitrate (B79036) and cadmium sulfate (B86663) have been identified as effective cadmium sources for the preparation of pure CdCO₃ microcrystals via this EG-mediated solution method researchgate.netrsc.org. However, using cadmium chloride as the cadmium source did not yield pure CdCO₃ microcrystals under the studied conditions researchgate.netrsc.org.
These findings highlight the importance of solvent composition and cadmium precursor selection in achieving controlled synthesis of CdCO₃ microcrystals with desired morphologies.
Hydrothermal synthesis is a powerful technique for fabricating various this compound nanostructures through controlled nucleation and growth processes. Researchers have successfully synthesized one-dimensional (1D) and other complex nanostructures of CdCO₃ using hydrothermal methods.
Crystalline nanowires, nanoribbons, nanorings, and sphere-like architectures of this compound have been synthesized under hydrothermal conditions through the spontaneous self-assembly of nanocrystals in aqueous solution researchgate.netacs.orggoogle.co.ukacs.org. These nanostructures exhibit a phase-pure hexagonal structure researchgate.net. Specific examples include the formation of perfect circular nanorings with radii in the range of 375–437 nm researchgate.net.
The formation of these diverse nanostructures is often attributed to factors such as the concentration of precursors, the presence of surfactants or capping agents, reaction temperature and pressure, and the reaction time, which influence the nucleation, growth kinetics, and self-assembly processes. While the search results confirm the successful synthesis of these structures, detailed mechanisms for the formation of each specific nanostructure morphology (nanowires, nanoribbons, nanorings, sphere-like architectures) via hydrothermal routes for CdCO₃ would require more in-depth studies focusing on the time-evolution of the synthesis and the role of various parameters in directing the anisotropic growth and assembly of CdCO₃ nanocrystals.
Hydrothermal methods offer a versatile platform for creating complex and functional this compound nanostructures with potential applications in various fields.
Sonochemical Synthesis of this compound Nanoparticles
Sonochemical methods utilize high-intensity ultrasound to induce chemical reactions, often leading to the formation of nanoparticles. This compound nanoparticles have been synthesized via a sonochemical route involving the reaction of cadmium acetate (B1210297) (Cd(CH₃COO)₂) and tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) under ultrasound irradiation. researchgate.netpsu.edu This method can produce CdCO₃ nanoparticles with a rhombohedral crystalline structure. researchgate.net The sonochemical approach is noted for its potential to reduce reaction time and temperature, as well as influence the size and morphology of the resulting nanoparticles, potentially with the aid of surfactants like polyvinyl alcohol (PVA). researchgate.netresearchgate.net
Precipitation Methods
Precipitation is a common method for synthesizing this compound, involving the reaction of soluble cadmium salts with a carbonate source in an aqueous solution, leading to the formation of insoluble CdCO₃. vaia.com
Use of Urea (B33335) as a Precursor for this compound Synthesis
Urea (NH₂CONH₂) can serve as a cost-effective precursor for the synthesis of metal carbonates, including this compound. africaresearchconnects.comajol.info This method typically involves reacting aqueous solutions of cadmium salts, such as cadmium iodide (CdI₂), with urea at elevated temperatures, around 70 °C. africaresearchconnects.comajol.info The thermal decomposition of urea in the solution slowly generates carbonate ions, which then react with the cadmium ions to form CdCO₃ precipitate. This approach can yield crystalline this compound. africaresearchconnects.comajol.info The use of urea in microbial-induced carbonate precipitation (MICP) processes, where ureolytic bacteria hydrolyze urea to produce carbonate ions and increase pH, has also been explored for immobilizing cadmium ions in contaminated environments by precipitating CdCO₃. nih.govresearchgate.netnih.gov
Controlled Precipitation from Aqueous Solutions
Controlled precipitation methods involve carefully managing reaction parameters such as concentration, temperature, and pH to influence the purity, particle size, and morphology of the precipitated this compound. A standard method involves the reaction between a soluble cadmium salt, such as cadmium nitrate (Cd(NO₃)₂) or cadmium chloride (CdCl₂), and a soluble carbonate salt, like sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃), in aqueous solution. atamanchemicals.comvaia.com For instance, reacting cadmium nitrate with sodium carbonate results in the precipitation of this compound and the formation of sodium nitrate in solution. vaia.com
The balanced chemical equation for the reaction between cadmium nitrate and sodium carbonate is: Cd(NO₃)₂(aq) + Na₂CO₃(aq) → CdCO₃(s) + 2NaNO₃(aq) vaia.com
Pure this compound, particularly as the hemihydrate, is preferentially obtained when ammonium carbonate is used as the precipitating agent from cadmium ion solutions. atamanchemicals.com Using alkali carbonates may result in the precipitation of a hydrated basic carbonate. atamanchemicals.com Controlled addition of the precipitating agent and stirring are important to maximize yield and purity. vaia.com After precipitation, the solid CdCO₃ is typically separated by filtration and washed to remove soluble impurities. vaia.com Another method involves treating an aqueous cadmium nitrate solution with aqueous ammonia, followed by carbonization of the intermediate cadmium ammoniate with carbon dioxide gas. google.com
Solid-State Synthesis and Transformation Pathways
This compound can also be synthesized or transformed through solid-state reactions and thermal processes.
X-ray Induced Decomposition and Synthesis of this compound from Precursors (e.g., Cadmium Oxalate)
Recent studies have demonstrated the synthesis of this compound through the high-pressure X-ray induced decomposition of precursors like cadmium oxalate (B1200264) (CdC₂O₄). unlv.eduaip.org This method involves subjecting cadmium oxalate to monochromatic X-rays under high pressure, typically between 0.5 and 1 GPa. unlv.eduaip.org The X-ray irradiation induces chemical and structural transformations in the cadmium oxalate, leading to the formation of this compound. unlv.eduaip.org Analysis techniques such as X-ray diffraction (XRD) and Raman spectroscopy are used to confirm the formation of CdCO₃. unlv.eduaip.org This approach highlights the potential of combining high pressure and X-ray irradiation for novel synthesis pathways. unlv.eduresearchgate.netdntb.gov.ua
Thermal Conversion of this compound to Cadmium Oxide
This compound undergoes thermal decomposition upon heating, yielding cadmium oxide (CdO) and carbon dioxide (CO₂). atamanchemicals.comyou-iggy.com This thermal conversion is a significant method for producing cadmium oxide, with CdCO₃ serving as a common precursor. atamanchemicals.comatamanchemicals.com
The general reaction for the thermal decomposition is: CdCO₃(s) → CdO(s) + CO₂(g) you-iggy.com
The thermal decomposition of CdCO₃ typically begins below 500°C. Studies using thermogravimetric analysis (TGA) indicate a decomposition onset around 220°C, with the formation of CdO occurring above 350°C or specifically at 357°C according to some reports. nih.gov Complete conversion of CdCO₃ to CdO by heat treatment in air has been reported at temperatures such as 400°C or 450°C, with the duration of heating influencing the completeness of the conversion. researchgate.netmdpi.com For instance, heating at 400°C for 1 hour may result in some residual carbonate, while heating at 450°C for 60 minutes can achieve complete conversion. researchgate.netmdpi.com The thermal decomposition of this compound microcrystals at temperatures around 500°C can also lead to the formation of nanoporous cadmium oxide structures, provided the initial this compound has high crystal quality. acs.org
Advanced Synthesis Considerations
Beyond basic precipitation, advanced synthesis methods for this compound focus on controlling factors such as crystal size, morphology, and purity. These methods often involve specific conditions, the use of templates, or the incorporation of additives and modifiers.
Template-Assisted Growth of this compound Crystals
Template-assisted growth is a strategy employed to control the shape and structure of synthesized materials, including inorganic compounds like this compound. This method utilizes a pre-existing structure or material (the template) to guide the nucleation and growth of the desired crystals.
While much research on template-assisted crystallization focuses on other carbonates like calcium carbonate, the principles can be applied to this compound synthesis. Template-assisted methods can offer spatial control over the composition and allow for the creation of nanostructures with specific dimensions and arrangements. dntb.gov.uaescholarship.org For instance, studies have explored the synthesis of nanocrystals of cadmium derivatives using ion tracking templates, resulting in materials with properties different from those of films. mdpi.com
Template-assisted synthesis often involves techniques such as electrochemical deposition into prepared templates. dntb.gov.ua The template can influence the nucleation and growth pathways, leading to the formation of structures like nanowires or other controlled morphologies. researchgate.net The specific type of template and the synthesis conditions, such as temperature and the ratio of solvents, can be crucial in determining the final form of the this compound crystals. researchgate.net
Role of Additives and Modifiers in this compound Crystallization
Additives and modifiers play a significant role in influencing the crystallization process of inorganic compounds, affecting nucleation, crystal growth, polymorph selection, and ultimately, the morphology and properties of the final product. researchgate.netd-nb.info In the context of this compound synthesis, the presence of various substances in the reaction medium can alter the crystallization pathway.
The use of different cations, such as Mg²⁺, Zn²⁺, or Cd²⁺, in the crystallization medium can significantly influence the composition and morphologies of mixed metal carbonate crystals, including calcium-cadmium carbonate. acs.org The concentration of these cations, along with other synthetic parameters like anion concentration, temperature, and aging time, are important factors in controlling the formation of ordered structures. acs.org
Studies on carbonate precipitation, including those involving cadmium, have shown that the presence of certain ions or molecules can impact the nucleation and growth of crystals. For example, in enzyme-induced carbonate precipitation (EICP), the presence of cadmium ions can lead to the formation of crystalline otavite (CdCO₃). mdpi.com The efficiency of cadmium removal through such processes can be influenced by factors like metal concentration, which can affect local supersaturation and promote heterogeneous nucleation. mdpi.com
Organic additives, even in small amounts, can significantly enhance the potency of soluble additives in controlling crystallization. whiterose.ac.uk These additives can interact with the growing crystal surfaces, influencing their growth rates and leading to altered morphologies. whiterose.ac.ukorientjchem.org The nature and number of functional groups on the additive molecules are key factors in controlling crystal growth. orientjchem.org Additives can bind to specific crystal faces, inhibiting their growth and thereby modifying the final crystal habit. orientjchem.org The interaction between additives and metal ions in solution can also play a role in the early stages of crystallization. d-nb.info
The effect of additives is not always straightforward and can depend on their concentration and the specific experimental conditions. d-nb.info They can influence multiple stages of the precipitation process, from the prenucleation stage by adsorbing ions and clusters to modifying cluster structures and affecting polymorph formation. d-nb.info
The synthesis of pure this compound can be influenced by the type of carbonate source used. For instance, using ammonium carbonate to precipitate cadmium ions from solution can yield pure this compound, whereas alkali carbonates may result in the formation of oxycarbonate species. atamanchemicals.comnih.gov
Crystallography and Structural Analysis of Cadmium Carbonate
Crystal Structure Determination
The crystal structure of cadmium carbonate has been investigated using techniques such as X-ray Diffraction (XRD), which provides insights into its atomic arrangement and crystallographic parameters.
Rhombohedral Crystalline Structure and Preferential Planes (e.g., (104))
This compound typically exhibits a rhombohedral crystalline structure. mdpi.comresearchgate.netdntb.gov.ua This structure is characteristic of the calcite group of minerals, to which otavite belongs. atamanchemicals.comwikipedia.org Studies on synthesized CdCO₃ films have confirmed this rhombohedral structure, often with a preferential orientation along the (104) crystallographic plane. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net This preferential plane is typically observed at a diffraction angle of approximately 30° in XRD patterns. mdpi.com The rhombohedral phase of CdCO₃ shares structural similarities with the rhombohedral phase of calcite (CaCO₃). rsc.org
Hexagonal Structure and Space Groups (e.g., R-3c (167))
While often described in terms of its rhombohedral lattice, the rhombohedral crystal system can also be represented by a hexagonal unit cell. This compound thin films have been determined to have a hexagonal structure with the space group R-3c (167) by X-ray diffraction. researchgate.netresearchgate.net This space group is associated with a highly symmetric structure. bioexcel.eu The mineral otavite also crystallizes in the trigonal system with the space group R3c (167). wikipedia.org
Analysis of Crystallite Sizes
The crystallite size of this compound can vary depending on the synthesis method and conditions. Analysis of crystallite sizes is commonly performed using techniques like X-ray diffraction and applying methods such as the Debye-Scherrer equation. mdpi.com
For CdCO₃ films synthesized by chemical bath deposition (CBD) at different deposition times, the approximate crystallite sizes have been reported as follows:
| Deposition Time (h) | Crystallite Size (nm) |
| 10 | 65 mdpi.comresearchgate.netdntb.gov.ua |
| 11 | 69 mdpi.comresearchgate.netdntb.gov.ua |
| 12 | 87 mdpi.comresearchgate.netdntb.gov.ua |
These results indicate that increasing the deposition time can lead to larger crystallite sizes. mdpi.comresearchgate.netdntb.gov.ua In other studies involving microbially mediated precipitation, poorly crystalline CdCO₃ nanoparticles with sizes ranging from 20 to 30 nm have been observed. ingentaconnect.comnih.gov Rhombohedral CdCO₃ crystals precipitated by anaerobic granular sludge have been reported in sizes from 100 to 700 nm. researchgate.net
Microstructural and Morphological Characterization
The microstructure and morphology of this compound play a significant role in its properties and applications. These features are typically analyzed using electron microscopy techniques.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure Analysis (e.g., deltoid shapes, agglomerations, pyramidal shapes)
Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and microstructure of this compound. SEM micrographs have revealed a variety of shapes and formations in CdCO₃ samples.
Studies on CdCO₃ films synthesized by CBD have shown microstructures around 3–5 μm in size, often described as having a deltoid shape. mdpi.comresearchgate.netdntb.gov.uamdpi.com These deltoid-like microstructures are frequently observed as agglomerations distributed randomly across the surface. mdpi.comresearchgate.netdntb.gov.uamdpi.com
Agglomerations of CdCO₃ particles are a common feature observed in SEM images, resulting from the clustering of smaller crystalline structures. mdpi.comresearchgate.netdntb.gov.uarsc.orgnih.govscirp.org These agglomerated structures can vary in appearance depending on the synthesis method. For instance, some studies have reported agglomerated clusters with a "butterfly cocoon shape" or irregular shapes. mdpi.comresearchgate.netnih.gov
Pyramidal shapes have also been observed in the morphology of CdCO₃ films. researchgate.netdntb.gov.uaresearchgate.net SEM analysis has shown pyramidal shapes in samples synthesized using the CBD technique. researchgate.netdntb.gov.uaresearchgate.net
Other observed morphologies include truncated cube-shaped structures, wires, circles, cubes, and cables of different sizes with agglomerations. researchgate.netresearchgate.net Microbially precipitated rhombohedral CdCO₃ crystals have been observed in shapes ranging from 100 to 700 nm. researchgate.net
Transmission Electron Microscopy (TEM) for Nanoscale Features
Transmission Electron Microscopy (TEM) provides higher resolution imaging compared to SEM, allowing for the analysis of nanoscale features of this compound. TEM studies have been employed to investigate the detailed internal structure and morphology at the nanoscale. nih.govcapes.gov.br
TEM analysis of microbially mediated CdCO₃ precipitation has revealed the synthesis of crystals smaller than 100 nm. researchgate.net In some cases, TEM-EDS analysis of microbially mediated Cd-carbonate minerals showed irregular shapes with sizes between 20 and 30 nm. ingentaconnect.comnih.gov TEM has also been used in studies investigating the formation of this compound layers on calcite surfaces and the resulting nanoscale features. nih.gov Highly porous CdO nanowires prepared by calcining hydroxy- and carbonate-containing cadmium compound precursor nanowires have been characterized using TEM, revealing the retention of a wire-like morphology at the nanoscale after calcination. capes.gov.br
Influence of Synthesis Conditions on Morphology
The morphology of this compound can be significantly influenced by synthesis conditions, including the method, temperature, and precursor materials. Various synthesis techniques, such as hydrothermal methods and chemical bath deposition (CBD), have been employed to control the shape and size of CdCO₃ particles and films. researchgate.netmdpi.comresearchgate.netnih.govrsc.orgcapes.gov.br
Hydrothermal methods have been used to synthesize low-dimensional single-crystalline CdCO₃ nanostructures, including nanowires, nanobelts, nanorolls, and hierarchical structures. researchgate.netnih.gov Factors such as ammonia (B1221849) concentration, reaction time, and temperature have been found to influence the resulting morphologies. researchgate.netnih.gov For instance, controlling experimental factors allows for the facile control of the shape and diameter of these low-dimensional nanostructures. nih.gov Hydrothermal synthesis under specific conditions has also yielded crystalline nanowires, nanoribbons, nanorings, and sphere-like architectures, with powder X-ray diffraction (PXRD) patterns indicating a hexagonal structure. researchgate.net Perfect circular nanorings with radii in the range of 375–437 nm have been reported. researchgate.net
Chemical bath deposition (CBD) has been utilized to synthesize CdCO₃ films. researchgate.netmdpi.com Optimization of the CBD method, including adjusting deposition times and temperatures, affects the crystallite size and surface morphology of the films. researchgate.netmdpi.com For example, varying deposition times from 10 to 12 hours resulted in crystallite sizes of 65, 69, and 87 nm, respectively. researchgate.netmdpi.com Surface morphology analysis of these films revealed microstructures around 3–5 μm with a deltoid shape, agglomerated and randomly distributed. researchgate.netmdpi.com Changes in temperature during CBD synthesis, such as reducing the temperature from 70 °C to 50 °C, have been shown to lead to different morphologies, including agglomerated clusters with a butterfly cocoon shape in previous studies, compared to the pyramidal shapes observed under optimized conditions. mdpi.comresearchgate.net
An ethylene (B1197577) glycol (EG)-mediated solution method has demonstrated that the volume ratio of EG to water has a decisive impact on the morphology of CdCO₃ microcrystals. rsc.org Decreasing the water volume can transform CdCO₃ microcrystals from microcubes to nanobelts. rsc.org Concave microcubes, pinecone-like, and dumbbell-shaped microcrystals were also synthesized with moderate EG-water ratios. rsc.org The type of cadmium source also significantly influences the formation of CdCO₃ microcrystals; cadmium nitrate (B79036) and cadmium sulfate (B86663) are effective precursors, while cadmium chloride does not yield pure CdCO₃ microcrystals. rsc.org
Sonochemical methods have also been employed to synthesize CdCO₃ nanoparticles. capes.gov.br
Phase Transformations and Stability under Extreme Conditions
This compound undergoes phase transformations and changes in stability when subjected to extreme conditions of high pressure and temperature.
High-Pressure Synthesis and Structural Analysis of Cadmium Carbonates
Under high-pressure conditions, CdCO₃ can undergo phase transitions to different structural polymorphs. Studies using laser-heated diamond anvil cells combined with synchrotron X-ray diffraction and Raman spectroscopy have explored these transformations. researchgate.netacs.org
Otavite (calcite-type CdCO₃) has been shown to transform to an aragonite-type structure at high pressures, specifically above 170 kbar (17 GPa) and approximately 1000 °C. ncu.edu.twresearchgate.netgeoscienceworld.orgresearchgate.net The aragonite-type CdCO₃ recovered from such experiments at ambient conditions exhibits lattice parameters of a = 4.989 ± 0.003 Å, b = 7.822 ± 0.003 Å, and c = 5.713 ± 0.004 Å, with an ambient molar volume of 33.57 ± 0.06 cm³, which is 2.1% smaller than that of otavite. researchgate.netgeoscienceworld.orgresearchgate.net This transition aligns with the empirical rule that smaller-cation carbonates with the calcite structure at ambient conditions tend to transform to the aragonite-type structure at high pressures. ncu.edu.tw
Furthermore, a new monoclinic (P2₁/c) high-pressure polymorph of CdCO₃ with trigonal [CO₃]²⁻ groups has been synthesized by laser heating otavite in CO₂ at 43 GPa. acs.orgacs.org This new phase, labeled CdCO₃–II, is isostructural to "aragonite-II" and has lattice parameters a = 5.095(1) Å, b = 6.180(7) Å, c = 5.359(5) Å, and β = 99.06(1)° at 43 GPa. acs.org It contains [CO₃]²⁻ groups with C–O bond distances of 1.24(8) and 1.27(9) Å. acs.org
High-pressure conditions can also influence the synthesis of CdCO₃ from other cadmium compounds. For instance, X-ray induced decomposition of cadmium oxalate (B1200264) (CdC₂O₄) has been shown to form CdCO₃ at pressures of 0.5 and 1 GPa. aip.org
Thermal Decomposition Pathways and Resulting Phases (e.g., CdO)
This compound undergoes thermal decomposition upon heating, yielding cadmium oxide (CdO) and carbon dioxide (CO₂). nih.govatamanchemicals.comyou-iggy.comakjournals.com This decomposition is a fundamental method for producing CdO. atamanchemicals.comnih.gov
The thermal decomposition of CdCO₃ typically occurs below 500 °C. Some sources indicate the decomposition starts around 280 °C and ends around 500 °C, while others specify a decomposition temperature of 357 °C or a melting point of 500 °C with decomposition. nih.govakjournals.comnih.gov The thermal behavior of otavite (CdCO₃) has been investigated, showing that decomposition starts at 603 K (330 °C) and is completed by 648 K (375 °C) under certain conditions, although other studies suggest slightly higher ranges depending on trace element content. researchgate.netgeoscienceworld.org The decomposition rates can be higher in vacuum compared to air. researchgate.net
The primary decomposition reaction is: CdCO₃ (s) → CdO (s) + CO₂ (g) atamanchemicals.comyou-iggy.comakjournals.com
The resulting solid phase is cadmium oxide (CdO). atamanchemicals.comyou-iggy.comnih.gov CdO is a dark brown to yellow-brown crystalline or amorphous powder. atamanchemicals.comnih.gov It has a cubic rocksalt lattice structure. americanelements.com The thermal decomposition of CdCO₃ is a common route for synthesizing CdO nanoparticles. capes.gov.br
Studies on the thermal decomposition kinetics of CdCO₃ suggest that the process can be described by a two-dimensional phase boundary reaction mechanism. akjournals.com Activation energies for the decomposition in vacuum and air have been calculated. researchgate.net
In some synthesis routes, such as the thermal decomposition of cadmium acetate (B1210297) dihydrate in a helium atmosphere, CdCO₃ can form as an intermediate before further decomposing to CdO. akjournals.com The decomposition pathway in such cases can involve parallel and consecutive reactions. akjournals.com
The thermal treatment of CdCO₃ films synthesized by chemical bath deposition has also been used to obtain CdO films, demonstrating the conversion of the carbonate phase to the oxide phase by varying temperature. researchgate.netrsc.org
Data Tables
| Property | Value | Source(s) |
| Molecular Weight | 172.42 g/mol | sigmaaldrich.comfishersci.nofishersci.fi |
| Crystal System (ambient) | Trigonal (Calcite group) | atamanchemicals.comwikipedia.org |
| Space Group (Calcite-type) | R-3c | wikipedia.orgresearchgate.net |
| Density | 5.026 g/cm³ | nih.gov |
| Melting Point | 500 °C (decomposes) | sigmaaldrich.comnih.govamericanelements.com |
| Decomposition Temperature | ~280-500 °C (range) / 357 °C / 603 K (330 °C) | researchgate.netnih.govakjournals.comnih.gov |
| Solubility in Water | Insoluble / Sparingly soluble (94 mg/L at 25°C) | sigmaaldrich.comfishersci.noamericanelements.com |
| Solubility in Acids | Soluble | atamanchemicals.comfishersci.nonih.gov |
| Solubility in Ammonium (B1175870) Salts | Soluble | atamanchemicals.comfishersci.nonih.gov |
| Lattice Parameters (Aragonite-type at ambient, quenched from HP) | a = 4.989 ± 0.003 Å, b = 7.822 ± 0.003 Å, c = 5.713 ± 0.004 Å | researchgate.netgeoscienceworld.orgresearchgate.net |
| Molar Volume (Aragonite-type at ambient, quenched from HP) | 33.57 ± 0.06 cm³ | researchgate.netgeoscienceworld.org |
Detailed Research Findings
Research has detailed the synthesis of CdCO₃ nanostructures with controlled morphologies, including nanowires, nanobelts, nanorolls, and nanorings, highlighting the influence of parameters like ammonia concentration and temperature in hydrothermal methods. researchgate.netnih.gov Chemical bath deposition studies have shown how deposition time affects crystallite size and surface features, yielding microstructures with a deltoid shape. researchgate.netmdpi.com The use of ethylene glycol in solution methods has demonstrated a clear correlation between EG-water ratio and the resulting microcrystal morphology, producing shapes from microcubes to nanobelts and more complex forms. rsc.org
Under high pressure, the transformation of calcite-type CdCO₃ to an aragonite-type structure has been confirmed above 170 kbar and 1000 °C, with specific lattice parameters reported for the quenched aragonite phase. researchgate.netgeoscienceworld.orgresearchgate.net A new monoclinic high-pressure polymorph (CdCO₃–II) has also been identified at 43 GPa, characterized by single-crystal X-ray diffraction and Raman spectroscopy. acs.orgacs.org
The thermal decomposition of CdCO₃ to CdO and CO₂ is a well-established process, occurring below 500 °C. nih.govatamanchemicals.comyou-iggy.comakjournals.com Kinetic studies have explored the reaction mechanism and activation energies involved in this decomposition under different atmospheres. researchgate.netakjournals.com The conversion of CdCO₃ films to nanoporous CdO architectures via thermal transformation has also been investigated, demonstrating a method for fabricating complex oxide nanostructures. rsc.orgresearchgate.netrsc.org
Spectroscopic and Advanced Analytical Characterization of Cadmium Carbonate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the molecular vibrations within a material. These vibrations are characteristic of specific chemical bonds and functional groups, allowing for the identification and structural analysis of compounds like CdCO₃.
Fourier-Transform Infrared (FTIR) Spectroscopy for Carbonate Ion Vibrations (CO₃²⁻) and O-H Stretching
FTIR spectroscopy is widely used to identify the presence of functional groups, such as the carbonate ion (CO₃²⁻), in cadmium carbonate samples. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational modes of these groups. For CdCO₃, characteristic absorption bands associated with the internal vibrations of the carbonate ion are observed. mdpi.comakjournals.comdntb.gov.ua
Studies have reported FTIR absorption peaks for CdCO₃ in various wavenumber ranges. For instance, absorption bands between 400 and 3600 cm⁻¹ are attributed to vibrations in CO₃²⁻ anions. researchgate.net More specifically, bands around 1400 cm⁻¹, 851 cm⁻¹, and 716 cm⁻¹ are considered characteristic vibrations of the carbonate ion in CdCO₃. researchgate.net Other reported peaks associated with CO₃²⁻ vibrations include those at 705, 852, and 1373 cm⁻¹. mdpi.com The band at 1395 cm⁻¹ is assigned to the asymmetric stretching vibrations (ν₃) of CO₃²⁻, while bands around 853 cm⁻¹ and 705 cm⁻¹ are associated with out-of-plane bending vibrations (ν₂) of CO₃²⁻. mdpi.com
The presence of bands between 700 and 500 cm⁻¹ in FTIR spectra of CdCO₃ has been attributed to residual carbon compounds. mdpi.com While the primary focus is on carbonate vibrations, FTIR can also indicate the presence of O-H stretching bands, which might arise from adsorbed water or hydroxyl groups. Some studies on related materials mention vibration modes of O-H groups around 1447 cm⁻¹. researchgate.net
Table 1 summarizes characteristic FTIR absorption bands reported for this compound.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1400 | CO₃²⁻ characteristic | researchgate.net |
| 851 | CO₃²⁻ characteristic | researchgate.net |
| 716 | CO₃²⁻ characteristic | researchgate.net |
| 705 | CO₃²⁻ (ν₂) out-of-plane bending | mdpi.com |
| 852, 853 | CO₃²⁻ (ν₂) out-of-plane bending | mdpi.com |
| 1373 | CO₃²⁻ vibrations | mdpi.com |
| 1395 | CO₃²⁻ (ν₃) asymmetric stretching | mdpi.com |
| 736 | ν₄ normal mode (compares to calcite) | akjournals.com |
| 400-3600 | CO₃²⁻ anions vibrations | researchgate.net |
| ~1447 | O-H or >C=O groups (in related materials) | researchgate.net |
Raman Spectroscopy for Vibrational Modes of CdCO₃
Raman spectroscopy complements FTIR by providing information about different vibrational modes. For this compound, Raman spectroscopy reveals characteristic shifts corresponding to the internal vibrations of the carbonate group and lattice modes involving the movement of cadmium and carbonate ions.
Several Raman frequencies associated with the CO₃²⁻ group in CdCO₃ have been reported. Signals around 1083 cm⁻¹ (ν₁), 1397 cm⁻¹ (ν₃), and 711 cm⁻¹ (ν₄) correspond to symmetric stretching of C–O (A₁g), asymmetric stretching of C–O (Eg), and in-plane bending for CO₃²⁻, respectively. mdpi.com Additionally, vibration frequencies at 158 cm⁻¹ (ν₁₄) and 267 cm⁻¹ (ν₁₃) are associated with the vibrational lattice modes of the CO₃²⁻ group bonded with cadmium. mdpi.com A signal observed at 1714 cm⁻¹ is related to the combination of symmetric and asymmetric internal vibrations of C–O (A₁g + Eg). mdpi.com
Another study reported Raman bands in the frequency range of 150-1800 cm⁻¹ assigned to internal vibrations of the carbonate group. mnkjournals.com Specific reported values include ν₁ (symmetric stretching) at 1088 cm⁻¹, ν₃ (asymmetric C-O stretching) at 1393 cm⁻¹, ν₄ (in-plane band) at 716 cm⁻¹, the first overtone A₁g + Eg at 1772 cm⁻¹, and lattice modes ν₁₃ at 275 cm⁻¹ and ν₁₄ at 165 cm⁻¹. mnkjournals.com
Table 2 lists characteristic Raman shifts reported for this compound.
| Wavenumber (cm⁻¹) | Assignment | Symmetry (if reported) | Reference |
| 1083 | Symmetric stretching of C–O (ν₁) | A₁g | mdpi.com |
| 1397 | Asymmetric stretching of C–O (ν₃) | Eg | mdpi.com |
| 711 | In-plane bending for CO₃²⁻ (ν₄) | mdpi.com | |
| 158 | Vibrational lattice mode (ν₁₄) | mdpi.com | |
| 267 | Vibrational lattice mode (ν₁₃) | mdpi.com | |
| 1714 | Combination of symmetric and asymmetric C–O vibrations (A₁g + Eg) | A₁g + Eg | mdpi.com |
| 1088 | Symmetric stretching (ν₁) | mnkjournals.com | |
| 1393 | Asymmetric C-O stretching (ν₃) | mnkjournals.com | |
| 716 | In-plane band (ν₄) | mnkjournals.com | |
| 1772 | First overtone (A₁g + Eg) | A₁g + Eg | mnkjournals.com |
| 275 | Lattice mode (ν₁₃) | mnkjournals.com | |
| 165 | Lattice mode (ν₁₄) | mnkjournals.com | |
| 1093 | New peak observed after irradiation (suggesting CdCO₃ formation) | aip.org |
X-ray Based Techniques
X-ray based techniques are powerful tools for investigating the structural and elemental properties of materials. For this compound, these methods provide insights into its crystal structure, phase purity, crystallite size, elemental composition, and chemical states.
X-ray Diffraction (XRD) for Crystalline Structure, Phase Identification, and Crystallite Size
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure, identifying the phases present in a sample, and estimating crystallite size. This compound typically crystallizes in a rhombohedral structure, isostructural with calcite, and occurs naturally as the mineral otavite. atamanchemicals.commdpi.commnkjournals.comrsc.org
XRD patterns of CdCO₃ exhibit characteristic diffraction peaks at specific 2θ angles, corresponding to different crystal planes (hkl indices). For instance, a preferential plane (104) is often observed at approximately 30° in CdCO₃ films. mdpi.com Other reported 2θ peaks for rhombohedral CdCO₃ (otavite) include those at 23.4°, 30.2°, 36.4°, 40.1°, 43.8°, 48.0°, 49.5°, 49.9°, 58.2°, 61.7°, 62.9°, and 65.5°. mnkjournals.com
XRD is also used for phase identification, confirming the presence of CdCO₃ and identifying any impurities or other cadmium compounds. mdpi.comakjournals.comnih.gov The diffraction pattern of synthesized CdCO₃ films has been shown to match well with the crystallography reference for CdCO₃ in its mineral phase (otavite). mdpi.com
Crystallite size, which refers to the size of the coherently diffracting domains within a material, can be estimated from the broadening of XRD peaks using the Debye-Scherrer equation. mdpi.com Studies on CdCO₃ films have reported crystallite sizes ranging from 65 to 87 nm depending on deposition conditions. mdpi.com Microbially mediated precipitation of this compound nanoparticles resulted in poorly crystalline material with sizes around 20-30 nm. nih.govingentaconnect.com
Table 3 presents some characteristic XRD data for rhombohedral CdCO₃.
| 2θ (°) | Crystal Plane (hkl) (if reported) | Reference |
| ~30 | (104) (preferential plane) | mdpi.com |
| 23.4 | mnkjournals.com | |
| 30.2 | mnkjournals.com | |
| 36.4 | mnkjournals.com | |
| 40.1 | mnkjournals.com | |
| 43.8 | mnkjournals.com | |
| 48.0 | mnkjournals.com | |
| 49.5 | mnkjournals.com | |
| 49.9 | mnkjournals.com | |
| 58.2 | mnkjournals.com | |
| 61.7 | mnkjournals.com | |
| 62.9 | mnkjournals.com | |
| 65.5 | mnkjournals.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements present in the top few nanometers of a material. XPS is valuable for confirming the presence of cadmium, carbon, and oxygen in CdCO₃ and determining their oxidation states. rsc.orgresearchgate.netresearchgate.net
The XPS spectrum of CdCO₃ shows characteristic peaks for Cd 3d, C 1s, and O 1s. The binding energies of these core levels are sensitive to the chemical environment of the atoms. For cadmium in CdCO₃, the Cd 3d₅/₂ binding energy is typically reported around 405.1 eV. researchgate.netpodzone.netxpsdatabase.net This binding energy is consistent with cadmium being in the +2 oxidation state (Cd²⁺). researchgate.net The Cd 3d spectrum can be dissociated into two peaks corresponding to Cd 3d₅/₂ and Cd 3d₃/₂. researchgate.net
The C 1s spectrum of CdCO₃ typically shows a peak around 289.7 eV, which is attributed to the carbon in the carbonate group (O-C=O). researchgate.net Another peak around 284.8 eV is often used as a reference for charge calibration, corresponding to adventitious carbon (C-C/C-H bonds). researchgate.netrsc.orgsphinxsai.com
The O 1s spectrum of CdCO₃ shows a peak around 531.7 eV, suggesting that the chemical state of oxygen is O²⁻ in the carbonate structure. researchgate.net The O 1s peak can sometimes be deconvoluted into multiple components corresponding to different oxygen species, such as those in CdO, Cd(OH)₂, or adsorbed water, indicating potential surface contamination or hydration. sphinxsai.com
Table 4 provides representative XPS binding energies for elements in this compound.
| Element | Core Level | Binding Energy (eV) | Assignment/Chemical State | Reference |
| Cd | 3d₅/₂ | 405.1 | Cd²⁺ in CdCO₃ | researchgate.netpodzone.netxpsdatabase.net |
| Cd | 3d₃/₂ | 411.9 | Cd²⁺ in CdCO₃ | researchgate.net |
| C | 1s | 289.7 | Carbonate (O-C=O) | researchgate.net |
| C | 1s | 284.8 | Adventitious carbon (calibration) | researchgate.netrsc.orgsphinxsai.com |
| O | 1s | 531.7 | O²⁻ in CdCO₃ | researchgate.net |
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition and Distribution
Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with electron microscopy (SEM or TEM), is an analytical technique used to determine the elemental composition of a sample and map the spatial distribution of elements. wikipedia.orgrockymountainlabs.com When the sample is bombarded with electrons, it emits characteristic X-rays whose energies are unique to each element, allowing for elemental identification and quantification. wikipedia.org
EDS analysis of this compound confirms the presence of cadmium, carbon, and oxygen. nih.govingentaconnect.compjoes.com Studies have reported EDS results showing that Cd-carbonate minerals are composed of C, O, and Cd. nih.gov EDS can provide semi-quantitative elemental composition in terms of weight or atomic percentages. For instance, in some CdCO₃ samples, the composition in percentages of atoms was reported with Cd = 51.0% and S = 49.0% (this seems to be a mixed CdS-CdCO₃ sample based on the source, so the pure CdCO₃ composition would differ, but the technique's application is demonstrated). researchgate.net EDS analysis has also found a stoichiometric relationship very close to the formula of the CdCO₃ compound, evidencing successful synthesis. mdpi.com Furthermore, EDS can be used to assess the purity of the sample by detecting the presence of impurities. mdpi.com
EDS mapping can reveal the distribution of Cd, C, and O within the sample, providing insights into the homogeneity of the material and the location of different phases or contaminants. rsc.orgrockymountainlabs.com
Table 5 shows an example of elemental composition data obtained by EDS (Note: The source data includes sulfur, indicating a mixed sample, but it illustrates the type of data obtained).
| Element | Atomic Percentage (%) | Reference |
| Cd | 51.0 | researchgate.net |
| S | 49.0 | researchgate.net |
| C | (present) | nih.govingentaconnect.compjoes.com |
| O | (present) | nih.govingentaconnect.compjoes.com |
X-ray Microtomography for 3D Analysis of Replacement Reactions
X-ray microtomography (XMT) is a powerful non-destructive technique used to visualize and analyze the three-dimensional structure of materials at the microscale. It has been applied to study replacement reactions involving calcium carbonate (CaCO₃) in the presence of cadmium-containing solutions, leading to the formation of a (Ca,Cd)CO₃ solid solution. This process is relevant for understanding cadmium sequestration mechanisms.
Studies have utilized X-ray tomography to analyze samples of calcium carbonate, such as Carrara marble (calcite) and aragonite, after reaction with cadmium chloride (CdCl₂) solutions at elevated temperatures (e.g., 200 °C) for varying durations (e.g., 16 to 64 days). researchgate.netresearchgate.net The tomograms provide 3D information on the extent of the replacement reaction and the development of porosity and fluid pathways within the reacted samples. researchgate.net
Research indicates that the reaction in Carrara marble proceeds via a dissolution-precipitation mechanism initiating from the sample surface. researchgate.net Fluid movement occurs through the newly formed porous phase and along grain boundaries. researchgate.net XMT images show that the porosity in Carrara marble after the reaction is primarily disconnected, and the reaction extent decreases with increasing cadmium concentration in the solution. researchgate.net
In contrast, for aragonite, reaction-induced fracturing is a significant pathway, facilitating faster reaction rates compared to Carrara marble. researchgate.net This fracturing allows reaction pathways to open more quickly towards the center of the sample through successive hierarchical fracturing. researchgate.net The reaction rate for aragonite increases with both time and the concentration of cadmium in the solution. researchgate.net This suggests that aragonite might be more efficient for cadmium sequestration due to this fracturing process. researchgate.net
The volume evolution of the replacing phase, (Ca,Cd)CO₃, as a function of reaction time and cadmium concentration has been analyzed using XMT data. researchgate.net Comparisons between the volume percentage of the replacing phase and the remaining original CaCO₃ indicate volume conservation of the solid during the replacement process, as shown by a linear trend with a slope of -1. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are widely used to study the thermal decomposition and stability of materials like this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time while the sample is subjected to a controlled atmosphere and heating program. This technique is particularly useful for studying decomposition processes, dehydration, and phase transitions that involve mass loss.
The thermal decomposition of this compound (CdCO₃) has been extensively studied using TGA. Under atmospheric pressure, CdCO₃ is reported to decompose to cadmium oxide (CdO) and carbon dioxide (CO₂) without the formation of intermediate compounds. akjournals.com The decomposition process typically begins at temperatures around 507 K (approximately 234 °C), with a total mass loss corresponding to the release of CO₂. akjournals.com The fastest reaction rate is observed around 718 K (approximately 445 °C), as indicated by the sharp minimum in the Derivative Thermogravimetry (DTG) curve. akjournals.com
Studies have shown that the decomposition of pure this compound can obey Mampel's theory. researchgate.net The activation energy for the thermal decomposition of pure CdCO₃ has been reported to be around 22.5 kcal/mol, which is comparable to the standard enthalpy of the reaction (22.0 kcal/mol). researchgate.net
TGA has also been used to study the thermal decomposition of this compound prepared through various methods or in different forms, such as thin films or nanoparticles. For instance, the conversion of CdCO₃ thin films to CdO upon heating has been monitored using TGA. researchgate.net The thermal decomposition of cadmium acetate (B1210297) dihydrate, which can form CdCO₃ as an intermediate product under certain atmospheres (e.g., helium), has also been investigated using coupled TG-DTA-MS, revealing the mass loss steps associated with dehydration and subsequent decomposition. akjournals.com
The kinetics of the thermal decomposition of CdCO₃ have been established by thermogravimetric methods, including both isothermal and non-isothermal studies under a dry nitrogen gas purge. udsm.ac.tzudsm.ac.tz Under these conditions, the decomposition kinetics were best described by a two-dimensional reaction of phase boundary movement with cylindrical symmetry as the rate-controlling step. udsm.ac.tzudsm.ac.tz Activation energies determined by the isothermal method ranged from 125.53 kJ/mol, while non-isothermal studies at different heating rates (2, 4, 6, 8, 10 K/min) yielded activation energies between approximately 146 and 153.888 kJ/mol. udsm.ac.tzudsm.ac.tz The activation energy and frequency factor were found to decrease as the sample mass increased. udsm.ac.tzudsm.ac.tz
TGA data for the thermal decomposition of CdCO₃ can be summarized as follows:
| Process | Temperature Range (Approximate) | Mass Loss (%) | Products |
| Initial Mass Loss | Up to 507 K (234 °C) | 0.7 | - |
| Main Decomposition | 507 K to 807 K (234 °C to 534 °C) | 27.15 (Total) | CdO, CO₂ |
| Fastest Reaction Rate | 718 K (445 °C) | - | - |
Note: Temperature ranges and mass loss percentages can vary depending on experimental conditions such as heating rate, atmosphere, and sample purity.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the temperature difference between a sample and an inert reference material as both are subjected to the same controlled temperature program. This technique is used to detect thermal events such as phase transitions, decomposition, and reactions, which are accompanied by changes in enthalpy (endothermic or exothermic processes).
The DTA curve for this compound decomposition corresponds closely to the DTG curve, showing thermal events associated with the mass loss observed in TGA. akjournals.com The decomposition of CdCO₃ to CdO and CO₂ is typically an endothermic process, requiring energy input to break chemical bonds. akjournals.com
Studies combining TG and DTA have shown that the decomposition of this compound occurs within a specific temperature range, characterized by a significant endothermic peak on the DTA curve corresponding to the maximum rate of mass loss on the DTG curve. akjournals.comresearchgate.net For pure this compound, the decomposition temperature at which the Gibbs' free energy is zero is approximately 590 K (317 °C), representing the thermodynamic temperature of the reversible reaction. akjournals.com However, experimental decomposition often proceeds irreversibly at different temperatures depending on conditions. akjournals.com
DTA has also been employed in studies investigating the thermal behavior of doped this compound samples, where the presence of foreign ions can influence the decomposition characteristics. researchgate.net
Thermal Desorption Spectroscopy (TDS) for Ion Exchange Site Quantification
Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), is a technique used to study the adsorption of molecules onto a surface by measuring the rate at which they desorb as the temperature is increased. While direct application of TDS specifically for quantifying ion exchange sites on this compound was not prominently found in the search results, related studies on the adsorption and desorption of cadmium ions on various materials, including those with carbonate fractions, provide relevant context.
Studies on the adsorption and desorption characteristics of cadmium ions on materials like biochars, which can contain carbonate phases, utilize techniques to understand the mechanisms of metal binding. arabjchem.orgmdpi.com These mechanisms can include precipitation with minerals (such as carbonates) and ion exchange. arabjchem.org While TDS might not be explicitly named, techniques that involve controlled heating and analysis of released species can provide insights into the thermal stability of adsorbed ions and the nature of their interaction with the material's surface, which is indirectly related to ion exchange site behavior.
Research on cadmium adsorption on biochars indicates that the majority of adsorbed Cd²⁺ can be distributed in the carbonate fraction and the exchangeable fraction. arabjchem.org Desorption experiments using different agents (e.g., HCl, EDTA-2Na) can reveal the lability of the adsorbed cadmium, with species in the exchangeable and carbonate fractions being more easily extracted. arabjchem.org This suggests that while not a direct quantification of ion exchange sites on pure CdCO₃, thermal methods combined with desorption studies on materials interacting with cadmium can provide valuable information about the binding environments, including those involving carbonate and ion exchange mechanisms.
Other Advanced Analytical Methods
Beyond spectroscopic and thermal techniques, other advanced analytical methods are crucial for the comprehensive characterization of this compound and its interactions.
Atomic Absorption Spectrometry (AAS) for Cadmium Concentration Determination
Atomic Absorption Spectrometry (AAS) is a quantitative analytical technique used for determining the concentration of specific metal elements in a sample. It is widely applied for the determination of cadmium concentration in various matrices, including solutions resulting from studies involving this compound.
AAS, particularly graphite (B72142) furnace atomic absorption spectrophotometry (GF-AAS), offers high sensitivity for cadmium analysis. asean.orgresearchgate.net The principle involves atomizing the sample containing cadmium and measuring the absorbance of specific wavelengths of light (e.g., 228.8 nm) emitted by a cadmium hollow-cathode lamp. researchgate.netoiv.int The absorbance is directly proportional to the concentration of cadmium in the sample.
In the context of this compound, AAS is essential for:
Determining the purity and cadmium content of synthesized or natural CdCO₃ samples.
Quantifying the concentration of cadmium in solutions after dissolution of CdCO₃ in acidic media.
Monitoring cadmium concentrations in studies involving the precipitation or sequestration of cadmium as this compound or mixed calcium-cadmium carbonates. researchgate.netresearchgate.net
Analyzing the amount of cadmium adsorbed or desorbed from materials in studies related to environmental remediation or ion exchange processes where this compound formation might occur. arabjchem.orgmdpi.com
Sample preparation for AAS analysis of cadmium can involve the digestion of solid samples using acids (e.g., nitric acid, hydrochloric acid) to bring the cadmium into solution. asean.orgresearchgate.net For liquid samples, direct analysis or appropriate dilution may be performed. oiv.int Matrix modifiers (e.g., palladium chloride, magnesium nitrate (B79036), ammonium (B1175870) dihydrogenophosphate) are often used in GF-AAS to minimize interferences and improve the accuracy of the determination. oiv.int
AAS is a standard and reliable method for accurately quantifying cadmium concentrations, providing crucial data for understanding the stoichiometry of reactions involving CdCO₃, evaluating the efficiency of cadmium removal processes, and studying the behavior of cadmium in various chemical systems.
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a powerful analytical technique used for the determination of trace elements in various sample matrices. The principle involves introducing a liquid sample into an inductively coupled plasma, typically generated from argon gas. The high temperature of the plasma excites the atoms of the elements in the sample, causing them to emit light at characteristic wavelengths. The emitted light is then dispersed by a spectrometer, and the intensity of the emission at specific wavelengths is measured to determine the concentration of each element present. epa.govwho.int
ICP-AES is a common method for measuring cadmium concentrations in environmental and biological samples. nih.gov For most sample matrices, including solids and aqueous solutions other than prefiltered and acidified groundwater, acid digestion is required to bring the cadmium into a soluble form suitable for nebulization and introduction into the plasma. epa.gov
Research has demonstrated the effectiveness of ICP-AES for the analysis of cadmium in complex matrices. For instance, ICP-AES has been applied to the chemical speciation and quantitative testing of heavy metals, including cadmium, in fly ash from incinerators. In this context, cadmium was found to exist predominantly as carbonates and was readily leachable. nih.gov The ICP-AES procedure in this study showed good precision, with relative standard deviation (RSD) lower than 3% for most detected metals, and high recovery ratios ranging from 85.7% to 100.63%. nih.gov
Selecting appropriate analytical lines is crucial for accurate determination. In the analysis of calcium-rich materials, such as carbonate rock, by ICP-OES, the 214.4 nm analytical line was preferred for cadmium determination due to providing a lower limit of detection compared to other lines like 226.5 nm and 228.8 nm. mdpi.com
EPA Method 6010C outlines the use of ICP-AES for the determination of trace elements in solution, including cadmium. This method is applicable to various aqueous and solid matrices, emphasizing the need for acid digestion for most sample types. epa.gov
| Analytical Parameter | Value / Range | Matrix | Technique | Source |
| RSD for detected metals | < 3% (typically) | Fly ash | ICP-AES | nih.gov |
| Recovery Ratio | 85.7% - 100.63% | Fly ash | ICP-AES | nih.gov |
| Preferred Analytical Line | 214.4 nm | Calcium-rich materials | ICP-OES | mdpi.com |
| LOD (Cadmium) | 0.08 - 1.8 ng/g | Calcium-rich materials | ICP-OES | mdpi.com |
| Linearity Range (Cadmium) | 0.1 - 2.0 mg/kg | Calcium-rich materials | ICP-OES | mdpi.com |
| Average Concentration (Cd) | 1.1 µg/g | Mediterranean Sea sediments | ICP-OES | nih.gov |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for elemental analysis, capable of determining trace and ultra-trace concentrations of elements. In ICP-MS, the sample aerosol is introduced into an inductively coupled plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates and detects them based on their mass-to-charge ratio. This allows for the identification and quantification of the elements present in the sample. osha.govroyalsocietypublishing.org
ICP-MS is particularly useful for the analysis of cadmium due to its high sensitivity and ability to handle complex matrices. It is commonly used for the analysis of airborne metal and metalloid particulates, including cadmium, often following microwave digestion of samples collected on filters. osha.gov This technique allows for the simultaneous analysis of a wide range of elements. osha.gov
While highly sensitive, ICP-MS analysis of cadmium can be subject to spectral interferences, particularly from polyatomic ions. For example, in the analysis of geological samples, interferences from molybdenum and zirconium-based oxides can pose challenges for accurate cadmium determination. researchgate.net Techniques such as using a membrane desolvation system can help reduce these interferences. researchgate.net Collision cell technology, often employing helium mode, is another approach used to break up polyatomic interferences, such as those caused by chloride, which can affect cadmium measurements in ICP-MS. inorganicventures.com
For the determination of trace impurities in high-purity cadmium, high-resolution ICP-MS (HR-ICP-MS) is employed to overcome potentially problematic spectral interferences, utilizing both medium and high-resolution modes. nih.govresearchgate.net This allows for the accurate determination of trace elements at very low concentrations.
ICP-MS has also been applied to study the speciation of heavy metals, including cadmium, in various materials. For instance, it has been used to determine the distribution of cadmium species, including exchangeable/carbonate bound species, in animal waste. nih.gov
This compound itself is mentioned in the context of analytical procedures, such as in a method for cyanide analysis where powdered this compound is used to precipitate sulfides from a sample solution before ICP-MS analysis. epa.gov The potential for cadmium to form insoluble carbonate compounds is a consideration in sample preparation for ICP-based techniques. inorganicventures.com
| Analytical Parameter | Value / Range | Matrix | Technique | Source |
| Detection Limits (Cd) | 0.01 - 0.27 µg/g | High-purity cadmium | HR-ICP-MS | nih.govresearchgate.net |
| Total Concentration (Cd) | 0.288 mg/kg DW | Fresh hoggery waste | ICP-MS | nih.gov |
| Total Concentration (Cd) | 0.134 mg/kg DW | Dry-cleaning waste | ICP-MS | nih.gov |
| Cadmium Species Identified | Exchangeable/carbonate | Hoggery waste | ICP-MS | nih.gov |
Thermodynamics and Kinetics of Cadmium Carbonate Reactions
Thermal Decomposition Kinetics of Cadmium Carbonate
The thermal decomposition of this compound (CdCO₃) into cadmium oxide (CdO) and carbon dioxide (CO₂) is a key reaction, the kinetics of which have been established primarily through thermogravimetric analysis. udsm.ac.tz
The kinetics of the thermal decomposition of this compound have been investigated using both isothermal and non-isothermal methods. udsm.ac.tz These studies are typically conducted using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. udsm.ac.tztainstruments.com In isothermal studies, the sample is heated to a specific temperature, and the mass loss is recorded over time. 911metallurgist.com A study on this compound utilized nine isothermal temperatures: 400, 390, 380, 370, 360, 350, 340, 330, and 320°C. udsm.ac.tz
In non-isothermal studies, the sample is heated at a constant rate, and the mass loss is recorded as the temperature increases. 911metallurgist.combath.ac.uk For this compound, non-isothermal kinetic studies have been performed at heating rates of 2, 4, 6, 8, and 10 K/min under a dry nitrogen gas purge. udsm.ac.tz
The activation energy (Ea), which is the minimum energy required to initiate the decomposition, and the frequency factor (A or lnZ), which relates to the frequency of molecular collisions, are critical parameters in reaction kinetics. bath.ac.uk
For the thermal decomposition of this compound, these parameters have been determined through both isothermal and non-isothermal methods. udsm.ac.tz
Isothermal Method : An activation energy of 125.53 kJ/mol and a frequency factor (lnZ) of 16.754 were determined from rate constants at various isothermal temperatures. udsm.ac.tz
Non-Isothermal Method : The activation energy and frequency factor were found to vary with the heating rate. The activation energy ranged from 146 to 153.888 kJ/mol, while the frequency factor (lnZ) ranged from 18.879 to 20.356. udsm.ac.tz A trend was observed where lower heating rates resulted in larger values for both parameters. udsm.ac.tz
| Method | Condition | Activation Energy (kJ/mol) | Frequency Factor (lnZ) |
|---|---|---|---|
| Isothermal | Constant Temperature (320-400°C) | 125.53 | 16.754 |
| Non-Isothermal | Heating Rate: 2 K/min | 153.888 | 20.356 |
| Heating Rate: 10 K/min | 146 | 18.879 |
Under dry nitrogen conditions, the decomposition kinetics of this compound are best described by a two-dimensional phase boundary reaction model with cylindrical symmetry (Rz). udsm.ac.tz This model suggests that the reaction proceeds at the interface between the solid reactant (CdCO₃) and the solid product (CdO), moving inwards in a cylindrical fashion. This is a common mechanism for the decomposition of solids where the rate is controlled by the chemical reaction at the interface. 911metallurgist.commdpi.com
Studies have shown that the initial mass of the this compound sample has a discernible effect on the kinetic parameters. udsm.ac.tz When investigating the decomposition using masses of 10.574 mg, 20.715 mg, 30.530 mg, 40.141 mg, and 50.368 mg, a clear trend emerged: both the activation energy and the frequency factor decrease as the sample mass increases. udsm.ac.tz
| Sample Mass (mg) | Effect on Activation Energy (Ea) | Effect on Frequency Factor (lnZ) |
|---|---|---|
| 10.574 | Decreases with increasing mass | Decreases with increasing mass |
| 20.715 | ||
| 30.530 | ||
| 40.141 | ||
| 50.368 |
Dissolution and Precipitation Kinetics
The kinetics of this compound dissolution and precipitation are fundamental to its environmental mobility and fate. The dissolution rate for this compound is relatively high compared to other divalent metal carbonates, following the general order: Ni < Mg < Co < Fe < Mn < Zn < Cd < Sr ≤ Ca ≈ Ba ≈ Pb. acs.orgnih.gov
The precipitation of this compound in aqueous solutions can occur through several mechanisms, often influenced by the presence of other minerals, particularly calcium carbonate (calcite). researchgate.netuu.nl
One primary mechanism is precipitation on calcite surfaces . researchgate.net At high concentrations of aqueous cadmium, this compound (otavite) precipitates directly onto the surface of calcite. researchgate.net This process can lead to a coating that prevents the underlying calcite from reacting further. researchgate.net
Another significant mechanism is an interface-coupled dissolution-precipitation reaction . uu.nl This process occurs when a mineral like calcite dissolves in a cadmium-containing solution. The dissolution of the parent mineral provides the necessary carbonate ions to supersaturate the fluid layer at the mineral-fluid interface, leading to the precipitation of a new, less soluble cadmium-containing carbonate phase, often a (Ca,Cd)CO₃ solid solution. uu.nluu.nl This mechanism is effective for sequestering cadmium from solutions into a more stable solid phase. nih.gov At lower cadmium concentrations, the formation of an ideal surface solid solution between CdCO₃ and CaCO₃ is the predominant reaction rather than the precipitation of a distinct this compound phase. researchgate.net
Co-precipitation with Other Carbonates (e.g., Calcium Carbonate, Magnesium Carbonate)
The co-precipitation of this compound with other divalent metal carbonates, particularly calcium carbonate (CaCO3) and to a lesser extent magnesium carbonate (MgCO3), is a significant process in geochemical systems. This phenomenon is largely driven by the similar ionic radii and crystal structures of the metal cations, which allows for the formation of solid solutions.
In the case of calcium carbonate, cadmium has been shown to readily co-precipitate, forming a (Ca,Cd)CO3 solid solution. The ionic radius of Cd2+ is very similar to that of Ca2+, facilitating its incorporation into the calcite crystal lattice. Studies have shown that for a wide range of initial cadmium concentrations (from 10 to 5000 mg/L), co-precipitation with calcium carbonate can lead to a greater than 99% uptake of cadmium from aqueous solutions. nih.gov The resulting solid phase can contain significant amounts of cadmium, with some studies reporting up to 9.9 wt % Cd. nih.gov The formation of this solid solution is a key mechanism for the immobilization of cadmium in carbonate-rich environments. The process is thermodynamically favored due to the lower solubility of the cadmium-rich endmember, otavite (CdCO3), compared to calcite. researchgate.net
Information regarding the co-precipitation of this compound with magnesium carbonate is less prevalent in the literature. However, studies on the synthesis of magnesium-doped cadmium oxide nanoparticles via co-precipitation indicate that Mg2+ can be incorporated into cadmium-based crystal structures. rsc.org This suggests that co-precipitation of cadmium and magnesium carbonates is plausible, although the specific thermodynamics and kinetics of this process are not as well-documented as those for the calcium-cadmium system. The formation of various hydrated magnesium carbonates, such as nesquehonite (MgCO3·3H2O) and hydromagnesite (B1172092) (Mg5(CO3)4(OH)2·4H2O), under different temperature and CO2 pressure conditions, adds complexity to the potential co-precipitation behavior with this compound. researchgate.netmdpi.com
Heteroepitaxial Growth of this compound on Mineral Surfaces
Heteroepitaxial growth, the growth of a crystalline film of one material on the crystalline substrate of another, is a key process in the interaction between this compound and other mineral surfaces. Due to the similar crystal structures of otavite (CdCO3) and calcite (CaCO3), the (104) surface of calcite serves as an effective template for the heteroepitaxial growth of this compound.
This growth can passivate the surface of single calcite crystals, effectively armoring the underlying mineral from further interaction with the surrounding solution. researchgate.net The resulting epitaxial layer can be a Cd-rich endmember of the (Ca,Cd)CO3 solid solution. researchgate.net The growth process is highly anisotropic, with a clear preference for growth along the aip.org direction on the calcite surface. nih.gov
The mechanism of this heteroepitaxial growth is dependent on the initial supersaturation of the solution with respect to this compound. At lower supersaturation levels, the growth proceeds via the spreading of three-dimensional (3D) islands. nih.gov At higher supersaturation, the growth occurs through the formation and spreading of two-dimensional (2D) atomic layers. nih.gov Interestingly, significant intermixing of cadmium and calcium can occur in the first atomic layer, even when bulk thermodynamics would predict the formation of nearly pure otavite. This highlights the influence of surface kinetics on the composition of the growing film. nih.gov
Competition between Thermodynamic Driving Force and Reaction Kinetics in Metal Uptake by Carbonates
The uptake of cadmium by carbonate minerals is a process governed by a complex interplay between thermodynamic driving forces and reaction kinetics. Thermodynamically, the formation of this compound or a cadmium-rich solid solution with other carbonates is often favored due to the lower solubility of this compound compared to more common carbonate minerals like calcite. researchgate.net This difference in solubility provides a strong thermodynamic driving force for the precipitation of cadmium-bearing carbonate phases.
However, the actual rate and mechanism of cadmium uptake are often controlled by kinetic factors. For instance, while thermodynamics may predict the formation of pure otavite on a calcite surface, kinetic limitations can lead to the formation of a (Ca,Cd)CO3 solid solution. researchgate.net The rate of dissolution of the host carbonate and the rate of precipitation of the new phase are critical kinetic parameters.
In the case of cadmium immobilization on calcite, several mechanisms can be at play, including the precipitation of CdCO3, adsorption onto the calcite surface, and chemisorption leading to the formation of a CaxCd1-xCO3 solid solution. solubilityofthings.com While precipitation is thermodynamically favorable, especially at pH values above 8, chemisorption through the substitution of Ca2+ by Cd2+ can occur over a broader pH range (5-8). solubilityofthings.com This suggests that under certain conditions, kinetic factors may favor the chemisorption pathway even if bulk precipitation is also thermodynamically possible. The formation of coherently strained epitaxial Cd-rich overgrowths on calcite is another example of a kinetically controlled process that can significantly impact cadmium mobility. solubilityofthings.com
Impact of pH on this compound Solubility and Mobilization
The pH of an aqueous solution is a critical factor controlling the solubility and mobilization of this compound. Generally, the solubility of this compound is low, particularly in neutral to alkaline conditions. researchgate.net However, changes in pH can significantly alter its stability and the concentration of dissolved cadmium.
In acidic environments, the solubility of this compound increases. This is because the carbonate ions (CO3^2-) react with hydrogen ions (H+), shifting the equilibrium towards dissolution. As the pH decreases, the concentration of H+ ions increases, leading to greater dissolution of CdCO3 and mobilization of cadmium into the solution.
The following table illustrates the effect of pH on the available cadmium content in a calcareous soil, demonstrating the general trend of decreasing cadmium availability with increasing pH.
| pH | Available Cadmium (mg/kg) |
|---|---|
| 3.40 | 0.53 |
| 4.52 | 0.48 |
| 5.58 | 0.45 |
| 6.71 | 0.41 |
| 7.85 | 0.37 |
| 8.97 | 0.33 |
Data adapted from a study on calcareous soils, showing a significant negative correlation between pH and available cadmium content.
Adsorption and Desorption Processes
Cadmium Ion Adsorption onto Carbonate-Containing Materials
Carbonate-containing materials, such as calcite, are effective adsorbents for cadmium ions from aqueous solutions. The adsorption process is a key mechanism for the immobilization of cadmium in environments where these materials are present. The primary mechanisms of adsorption include surface complexation and ion exchange.
On the surface of calcite, cadmium ions can replace calcium ions in the crystal lattice, a process driven by the similar ionic radii of the two cations. solubilityofthings.com This leads to the formation of a solid solution at the surface, which is a form of chemisorption. solubilityofthings.com The adsorption process is influenced by several factors, including the initial cadmium concentration, the adsorbent dose, temperature, and the pH of the solution. researchgate.net
The adsorption of cadmium onto calcite typically follows an L-type isotherm, which is characteristic of high-affinity adsorption at low concentrations, with the number of available adsorption sites becoming a limiting factor at higher concentrations. uni-hannover.de Studies have shown that the Freundlich isotherm model often provides a good fit for experimental data, suggesting that the adsorption occurs on a heterogeneous surface. solubilityofthings.comdeswater.com
Kinetic and Thermodynamic Parameters of Cadmium Adsorption
The adsorption of cadmium onto carbonate-containing materials can be described by various kinetic and thermodynamic models, which provide insights into the rate-controlling steps and the spontaneity of the process.
Kinetics of Adsorption:
The kinetics of cadmium adsorption are often well-described by the pseudo-second-order model. strath.ac.ukresearchgate.net This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net The following table presents typical kinetic parameters for the adsorption of cadmium onto a natural clay containing carbonate minerals.
| Kinetic Model | Parameter | Value |
|---|---|---|
| Pseudo-first-order | k1 (min⁻¹) | 0.015 |
| R² | 0.98 | |
| Pseudo-second-order | k2 (g mg⁻¹ min⁻¹) | 0.032 |
| R² | 0.99 |
Representative kinetic parameters for cadmium adsorption, showing a better fit for the pseudo-second-order model.
Thermodynamics of Adsorption:
Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide information about the spontaneity and nature of the adsorption process. A negative value of ΔG° indicates a spontaneous process. The sign of ΔH° indicates whether the process is exothermic (negative) or endothermic (positive), while the sign of ΔS° reflects the change in randomness at the solid-solution interface.
The adsorption of cadmium onto some carbonate-containing materials has been found to be a spontaneous and endothermic process. The positive enthalpy change suggests that the adsorption is favored at higher temperatures. The following table provides an example of thermodynamic parameters for cadmium adsorption.
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 298 | -2.5 | 15.8 | 61.4 |
| 308 | -3.1 | ||
| 318 | -3.7 |
Example of thermodynamic parameters for cadmium adsorption on a natural clay adsorbent, indicating a spontaneous and endothermic process.
Mechanisms of Adsorption (e.g., chemisorption, physical adsorption)
The adsorption of cadmium ions from aqueous solutions is a complex process governed by various potential mechanisms, with research frequently pointing towards chemisorption as the dominant pathway, often in conjunction with physical adsorption phenomena. Chemisorption involves the formation of a chemical bond between the cadmium ions and the surface of the adsorbent, leading to the formation of a monolayer of adsorbate. This process is characterized by its specificity and the significant energy changes involved.
In the context of this compound, the adsorption process is often described by the pseudo-second-order kinetic model, which suggests that the rate-limiting step is a chemical reaction. This model implies that electron sharing or transfer occurs between the adsorbent and the adsorbate, a hallmark of chemisorption. One of the primary mechanisms in systems where carbonate is present is surface precipitation, where cadmium ions react with carbonate ions on the surface of the adsorbent to form this compound (CdCO₃). This can be considered a form of non-activated chemisorption, which can occur rapidly and is characterized by a low activation energy. bohrium.comresearchgate.net
Studies utilizing materials rich in calcium carbonate, such as freshwater mussel shells, have demonstrated that the primary mechanism for cadmium removal is surface precipitation, where cadmium precipitates as a (Cd,Ca)CO₃ solid solution with a calcite-type structure on the adsorbent's surface. bohrium.comresearchgate.net This process is considered irreversible and spontaneous. bohrium.com
Physical adsorption, on the other hand, is a process where weaker van der Waals forces hold the adsorbate to the surface. While chemisorption is often the dominant mechanism, physical adsorption can also play a role, particularly in the initial stages of the adsorption process or when adsorbents with high porosity are used. However, for cadmium, chemisorption processes such as ion exchange and complexation with surface functional groups are generally more significant. nih.gov
The following table summarizes the key characteristics of chemisorption and physical adsorption in the context of this compound formation.
| Feature | Chemisorption | Physical Adsorption |
| Nature of Forces | Chemical bonds (e.g., covalent, ionic) | Weak van der Waals forces |
| Adsorption Enthalpy | High (typically > 40 kJ/mol) | Low (typically < 40 kJ/mol) |
| Adsorption Layer | Monolayer | Multilayer |
| Reversibility | Generally irreversible | Generally reversible |
| Specificity | High | Low |
| Activation Energy | Often requires activation energy | Little to no activation energy |
| Governing Kinetic Model | Often pseudo-second-order | Often pseudo-first-order |
Role of Surface Area, Porosity, and Functional Groups in Adsorption
The efficiency of cadmium adsorption and subsequent carbonate formation is significantly influenced by the physical and chemical properties of the adsorbent material, particularly its surface area, porosity, and the presence of specific functional groups.
Surface Area and Porosity: A larger surface area provides more available sites for the adsorption of cadmium ions to occur. Materials with high specific surface areas, such as activated carbons and various nanomaterials, generally exhibit enhanced adsorption capacities. nih.gov Porosity also plays a crucial role; micropores can increase the surface area available for physical adsorption, while mesopores facilitate the diffusion of contaminants to the active sites, thereby accelerating the adsorption kinetics. nih.gov However, in some cases, such as with certain biogenic materials, the surface may be non-porous, and adsorption occurs primarily on the external surface through precipitation. bohrium.comresearchgate.net
Functional Groups: The chemical nature of the adsorbent surface, specifically the presence of functional groups, is a critical determinant of its adsorption capacity for cadmium. researchgate.netajpojournals.orgbohrium.com Functional groups such as carboxyl (-COOH), hydroxyl (-OH), and amino (-NH₂) groups can act as active binding sites for cadmium ions. researchgate.netajpojournals.orgbohrium.com These groups can deprotonate in aqueous solutions, creating negatively charged sites that electrostatically attract positively charged cadmium ions. Furthermore, they can participate in complexation reactions, forming stable complexes with cadmium on the adsorbent surface. The presence of carbonate groups (CO₃²⁻) on the adsorbent surface or in the solution is essential for the precipitation of this compound. nih.gov
The modification of adsorbent surfaces to introduce or enhance these functional groups is a common strategy to improve cadmium removal efficiency. mdpi.com For instance, the oxidation of activated carbon can increase the number of oxygen-containing functional groups, leading to a higher affinity for cadmium ions. nih.gov
The table below presents data from a study on the adsorption of cadmium onto a biosorbent derived from freshwater mussel shells, highlighting the Langmuir maximum adsorption capacity at different temperatures.
| Temperature (°C) | Langmuir Maximum Adsorption Capacity (mg/g) |
| 10 | 18.2 |
| 30 | 26.0 |
| 50 | 28.6 |
Data sourced from a study on cadmium adsorption onto biogenic aragonite shells. bohrium.comnih.gov
Environmental Geochemistry and Biogeochemical Cycling of Cadmium Carbonate
Cadmium Enrichment and Distribution in Geological Systems
The presence and concentration of cadmium in the natural environment are governed by geological processes. Carbonate rocks and the soils derived from them represent significant reservoirs for this element.
Cadmium is a trace element that is naturally present in the Earth's crust, with an average concentration of about 0.2 mg/kg. nih.gov In soils, cadmium concentrations typically range from 0.01 to 1 mg/kg, with a global average of 0.36 mg/kg. nih.gov However, in areas with carbonate bedrock, the weathering and soil formation processes can lead to significantly higher concentrations of cadmium. researchgate.netnih.gov
Soils derived from carbonate rocks often exhibit elevated levels of cadmium due to the geochemical processes that occur during weathering. researchgate.net While the carbonate rocks themselves may have relatively low concentrations of trace elements, the dissolution of the primary carbonate minerals leaves behind less soluble components, including minerals that host cadmium. researchgate.net This residual enrichment can result in soils with cadmium concentrations that exceed established environmental guidelines. researchgate.netnih.gov Studies in regions with extensive carbonate rock formations have identified these areas as having naturally high background levels of cadmium in the soil. nih.gov
It has been observed that the composition of the parent rock significantly influences the enrichment of trace elements in the soil, leading to high cadmium content in soils formed under the influence of carbonate rocks. researchgate.net For instance, in some agricultural soils in Europe, cadmium levels have been measured to be between 0.06 and 0.6 mg/kg. mdpi.com
Typical Cadmium Concentrations in Geological Materials
| Geological Material | Typical Cadmium Concentration |
|---|---|
| Earth's Crust (Median) | 0.2 mg/kg |
| Soils (Worldwide Mean) | 0.36 mg/kg |
| European Agricultural Soils | 0.06 - 0.6 mg/kg |
| River and Lake Sediments | Up to 5 mg/kg |
| Marine Sediments | 0.03 - 1 mg/kg |
The enrichment of cadmium at the interface between carbonate rocks and the overlying soils is a result of several interconnected geochemical processes.
Weathering: The primary mechanism for the release of cadmium from parent carbonate rocks is chemical weathering. researchgate.net As carbonate minerals dissolve, trace elements like cadmium, which may be present as impurities within the crystal lattice or in accessory minerals, are liberated into the soil environment. researchgate.net This process leads to a relative enrichment of cadmium in the residual soil.
Adsorption: Once released into the soil solution, cadmium can be adsorbed onto the surfaces of various soil components. Clay minerals, organic matter, and iron and manganese oxides are all effective sorbents for cadmium. nih.govresearchgate.net The adsorption process is influenced by soil properties such as pH and cation exchange capacity. In carbonate-rich soils, the typically neutral to alkaline pH promotes the adsorption of cadmium, reducing its mobility.
Co-precipitation: Cadmium can also be incorporated into newly forming secondary minerals through co-precipitation. This can occur with secondary carbonates, iron and manganese oxides, and other minerals that precipitate in the soil environment. nih.gov For example, studies have shown that cadmium can co-precipitate with goethite, an iron oxyhydroxide. nih.gov This process effectively sequesters cadmium within the solid phase of the soil. The formation of cadmium carbonate itself is a form of precipitation that immobilizes cadmium in the soil.
The mobility and bioavailability of cadmium in the environment are largely determined by its chemical form, or speciation. Sequential extraction procedures are often used to partition cadmium in sediments and soils into different fractions, which provides insight into its potential mobility.
A common fractionation scheme includes the following:
Acid-soluble fraction: Cadmium in this fraction is readily exchangeable and bound to carbonates. It is considered to be the most mobile and bioavailable. mdpi.com
Reducible fraction: Cadmium associated with iron and manganese oxides. This fraction can be mobilized under reducing conditions. mdpi.com
Oxidizable fraction: Cadmium bound to organic matter and sulfides. This fraction can be released upon the oxidation of these components. mdpi.com
Residual fraction: Cadmium incorporated into the crystal lattice of primary and secondary minerals. This fraction is the least mobile. mdpi.com
Studies of river sediments have shown that the distribution of cadmium among these fractions can vary significantly. For example, in one study of the Nile River, the cadmium fractions were found in the following descending order of abundance: residual (57.91%), acid-soluble (27.11%), reducible (11.84%), and oxidizable (3.14%). mdpi.com In other contaminated sediments, the potentially mobile fractions (the sum of the first three fractions) of cadmium can be as high as 95-98%, indicating a high potential for transfer into the water column. nih.gov
The mobility of cadmium is also influenced by environmental conditions such as pH and redox potential. In general, cadmium is more mobile in acidic and oxic conditions. nih.gov In aqueous solutions, cadmium primarily exists as the divalent cation, Cd²⁺. nih.gov
Fractionation of Cadmium in River Sediments (Nile River)
| Fraction | Percentage of Total Cadmium | Description |
|---|---|---|
| Residual | 57.91% | Bound within mineral crystal lattices; low mobility. |
| Acid-soluble | 27.11% | Exchangeable and carbonate-bound; high mobility and bioavailability. |
| Reducible | 11.84% | Associated with Fe/Mn oxides; mobilized under reducing conditions. |
| Oxidizable | 3.14% | Bound to organic matter and sulfides; released under oxidizing conditions. |
Role of this compound in Biogeochemical Cycles
Cycling of Cadmium in Aquatic Systems
Cadmium's biogeochemical cycle in aquatic systems, particularly in oceans and lagoons, is intricately linked to biological and chemical processes. nih.govwikipedia.org In the open ocean, dissolved cadmium exhibits a nutrient-like distribution, with low concentrations in surface waters and higher concentrations at depth. wikipedia.orggeotraces.org This pattern is a direct consequence of biological uptake by phytoplankton in the photic zone and subsequent remineralization of sinking organic matter in deeper waters. nih.govresearchgate.net
The vast majority of marine cadmium is found in the deep ocean. wikipedia.org The cycling of cadmium is closely coupled with that of major nutrients like phosphate (B84403). nih.govgeotraces.org This relationship is so strong that the Cd/Ca ratio in foraminiferal shells has been used to reconstruct past ocean nutrient distributions. geotraces.org However, this ratio can be affected by processes such as the precipitation of cadmium sulfide (B99878) in oxygen-deficient zones, which can decouple the cycles of cadmium and phosphate. geotraces.orgnih.gov
Terrestrial runoff and atmospheric deposition are significant sources of cadmium to coastal waters and the open ocean. wikipedia.org In estuarine and coastal environments, the mobility and speciation of cadmium are influenced by changes in salinity, pH, and the presence of organic matter. researchgate.net A significant portion of cadmium added to aquatic systems can accumulate in sediments, where it may be present as this compound or other mineral phases. researchgate.net Under certain conditions, this sedimentary cadmium can be remobilized and re-enter the water column. researchgate.net
Interaction with Photosynthetic Microbes and Phytoplankton
Photosynthetic microbes, particularly phytoplankton, are central to the marine biogeochemical cycling of cadmium. nih.govresearchgate.net They actively take up dissolved cadmium from surface waters, contributing to its depletion in the upper ocean. researchgate.net The uptake of cadmium by phytoplankton can occur through transport systems for other essential metals like zinc and manganese. researchgate.netnih.gov
While cadmium is generally considered toxic, at low concentrations, it can enhance the growth of some phytoplankton species, especially under zinc-limiting conditions. researchgate.net This is because cadmium can substitute for zinc as a metal cofactor in the enzyme carbonic anhydrase in some diatoms. researchgate.net
High concentrations of cadmium, however, are toxic to phytoplankton, inhibiting growth and photosynthesis. cityu.edu.hkbibliotekanauki.pl The toxic effects can include damage to photosystems, inhibition of chlorophyll biosynthesis, and degradation of thylakoid membranes. bibliotekanauki.plnih.govresearchgate.net The toxicity of cadmium can be influenced by nutrient availability; for instance, nitrogen starvation can inhibit cadmium accumulation in some phytoplankton species. cityu.edu.hk
The interaction between cadmium and phytoplankton is a primary driver of biologically-induced isotopic fractionation, with phytoplankton preferentially incorporating lighter cadmium isotopes. researchgate.netresearchgate.net This process leaves a signature in the isotopic composition of seawater that can be used to trace biological productivity. researchgate.net
Influence of Bicarbonate Alkalinity on Cadmium Stress in Aquatic Microbial Populations
The chemical speciation of cadmium in aquatic environments is a key determinant of its bioavailability and toxicity to microbial populations. Bicarbonate alkalinity, which is a measure of the concentration of bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, plays a significant role in this speciation.
In alkaline waters, the increased availability of carbonate ions can lead to the precipitation of this compound (CdCO₃), thereby reducing the concentration of dissolved, bioavailable cadmium. frontiersin.org This precipitation can be induced by the metabolic activity of ureolytic bacteria, which produce carbonate ions through the hydrolysis of urea (B33335), leading to the immobilization of cadmium as this compound. frontiersin.org
Conversely, high bicarbonate concentrations can also influence the physiological stress experienced by aquatic organisms. While direct studies on the influence of bicarbonate alkalinity on cadmium stress in a wide range of aquatic microbial populations are specific, the general principles of metal toxicity suggest that changes in water chemistry that affect cadmium speciation will impact its toxicity. For example, in alkaline soils, which can be analogous to high alkalinity aquatic sediments, metals like cadmium are generally immobilized through precipitation or the formation of stable carbonate complexes, reducing their bioavailability.
Calcite Encrustation in Macro-algae and its Implication for Carbonate-Bound Cadmium
Some species of macro-algae can precipitate calcium carbonate (calcite) on their surfaces, a process known as encrustation. This biomineralization process can have significant implications for the cycling of cadmium in coastal ecosystems. During the formation of these calcite crusts, cadmium can be incorporated into the mineral structure.
Studies on the co-precipitation of cadmium with calcite have shown that cadmium can readily substitute for calcium in the calcite lattice. researchgate.net This process effectively sequesters cadmium from the water column into a solid, less bioavailable form. The presence of microalgae has been shown to increase the rate of calcium carbonate precipitation. mdpi.com
The uptake of cadmium onto calcite can be significant, with one study showing that up to 85% of the total cadmium in solution was taken up by calcite. mdpi.com This suggests that calcite encrustation on macro-algae could act as a sink for cadmium in aquatic environments. The cadmium bound within these carbonate structures is effectively removed from biogeochemical cycling in the water column, although it may be released if the calcite dissolves. This process highlights a pathway by which biological activity can directly influence the mineralogical form and environmental fate of cadmium.
Applications of Cadmium Carbonate in Materials Science and Environmental Remediation
Precursor in Advanced Materials Synthesis
Cadmium carbonate is a key starting material in the creation of a variety of advanced materials, particularly in the fields of optoelectronics and nanotechnology. Its ability to be controllably decomposed or reacted to form other cadmium compounds makes it a versatile precursor.
Synthesis of Cadmium-Derived Semiconductors (e.g., CdSe, CdTe, CdO) for Optoelectronics and Photovoltaic Cells
This compound is a valuable precursor for the synthesis of important cadmium-derived semiconductors such as cadmium selenide (B1212193) (CdSe), cadmium telluride (CdTe), and cadmium oxide (CdO). nih.govnih.govresearchgate.netcgejournal.commdpi.com These materials are in high demand for optoelectronic applications due to their unique properties. nih.govresearchgate.netcgejournal.com
One common method involves the initial deposition of this compound films, often through techniques like chemical bath deposition (CBD). nih.govresearchgate.netcgejournal.com These films can then be converted into the desired semiconductor material. For instance, CdO can be produced by the thermal treatment of CdCO₃ films. nih.gov The carbonate ion (CO₃²⁻) in the this compound precursor is relatively easy to remove and replace with other ions, such as selenium, tellurium, or oxide ions, to form CdSe, CdTe, and CdO, respectively. nih.gov
The synthesis of CdO nanoparticles can also be achieved by heating this compound nanoparticles. mdpi.com These cadmium-based semiconductors are integral components in various optoelectronic devices. Cadmium telluride, in particular, is a leading material in the production of thin-film photovoltaic (PV) cells, which are used in large-scale solar energy facilities. epa.govjchr.org CdTe PV technology is noted for its cost-effectiveness compared to conventional silicon-based solar cells. jchr.org The efficiency of CdTe solar cells has been improving, matching that of multicrystalline silicon. mdpi.com
| Semiconductor | Precursor | Synthesis Method | Application |
| Cadmium Selenide (CdSe) | This compound | Chemical Bath Deposition followed by ion exchange | Optoelectronics |
| Cadmium Telluride (CdTe) | This compound | Chemical Bath Deposition followed by ion exchange | Photovoltaic Cells |
| Cadmium Oxide (CdO) | This compound | Thermal treatment of CdCO₃ films/nanoparticles | Optoelectronics |
Role in Nanotechnology and Development of Advanced Materials
The role of this compound in nanotechnology is primarily as a precursor for the synthesis of cadmium-containing nanoparticles, most notably quantum dots (QDs). researchgate.net Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, and their size can be tuned to emit light of specific colors. nih.gov
While various cadmium sources can be used, the synthesis of cadmium-based nanoparticles, such as CdSe and CdTe quantum dots, often involves the decomposition of organometallic precursors in a high-temperature solvent. dundee.ac.uk this compound can serve as a starting material for creating these cadmium precursors. The synthesis of cadmium sulfide (B99878) (CdS) quantum dots has been achieved through methods like wet chemical co-precipitation using cadmium chloride as a precursor. nih.gov The unique optical properties of these quantum dots make them valuable for applications in displays, bioimaging, and sensors. nih.govresearchgate.netresearchgate.net
Environmental Remediation Technologies
Cadmium is a toxic heavy metal, and its presence in soil and water poses significant environmental and health risks. This compound plays a role in technologies aimed at immobilizing cadmium to reduce its bioavailability and mobility in the environment.
Immobilization of Cadmium in Contaminated Soils and Water
The immobilization of cadmium in contaminated soils and water can be achieved by converting soluble and bioavailable forms of cadmium into insoluble and stable forms, such as this compound. This process, known as passivation, reduces the risk of cadmium uptake by plants and its leaching into groundwater. jchr.orgmdpi.comnih.govbohrium.com
One promising in-situ remediation technique is microbial-induced carbonate precipitation (MICP). nih.govresearchgate.net This process utilizes the metabolic activities of urease-producing bacteria to induce the precipitation of carbonates, which can effectively immobilize heavy metals like cadmium. dundee.ac.uknih.gov
Microbial-induced carbonate precipitation (MICP) is a biogeochemical process where microorganisms, particularly those that produce the enzyme urease, create an alkaline environment that facilitates the precipitation of carbonate minerals. dundee.ac.uknih.gov In the presence of calcium ions, this leads to the formation of calcium carbonate (calcite). When cadmium is present in the environment, it can be incorporated into the precipitating carbonate minerals, effectively immobilizing it. researchgate.netcgejournal.com
Studies have shown that urease-producing bacteria can efficiently remove cadmium from solutions by precipitating it as this compound (CdCO₃). dundee.ac.uk The MICP process can significantly decrease the amount of bioavailable cadmium in contaminated soil. nih.gov The effectiveness of this technique depends on factors such as the concentration of bacteria, the concentration of the cementation solution, and the temperature. cgejournal.com
The passivation of heavy metals like cadmium through MICP and other related processes involves several mechanisms:
Biosorption: This refers to the binding of metal ions to the surface of microbial cells. The cell walls of bacteria contain various functional groups that can attract and bind with heavy metal cations. nih.govmdpi.com This is often the initial step in the immobilization process.
Bioprecipitation: This is the formation of insoluble mineral precipitates as a result of microbial activity. In the context of MICP, the microbial production of carbonate ions leads to the precipitation of cadmium as this compound. epa.govresearchgate.net This mechanism is highly effective in reducing the concentration of soluble cadmium.
Lattice Doping: During the formation of carbonate minerals like calcite (CaCO₃), cadmium ions can be incorporated directly into the crystal lattice structure. This can occur through the substitution of calcium ions with cadmium ions. rsc.orgacs.org This process forms a stable solid solution and effectively sequesters the cadmium within the mineral structure.
Co-precipitation: This mechanism involves the simultaneous precipitation of cadmium along with another mineral phase, such as calcium carbonate. mdpi.com Cadmium ions can be adsorbed onto the surface of the growing calcite crystals or become entrapped within the crystal structure as it forms. This is a key mechanism for cadmium immobilization during MICP. cgejournal.com
| Passivation Mechanism | Description |
| Biosorption | Binding of cadmium ions to the surface of microbial cells. |
| Bioprecipitation | Formation of insoluble this compound precipitates due to microbial activity. |
| Lattice Doping | Incorporation of cadmium ions into the crystal lattice of minerals like calcite. |
| Co-precipitation | Simultaneous precipitation of cadmium with other minerals, such as calcium carbonate. |
Use of Ureolytic Bacteria and their Metabolites
The application of ureolytic bacteria presents a promising bioremediation strategy for cadmium-contaminated environments through a process known as microbially induced carbonate precipitation (MICP). aip.orgnih.gov These bacteria possess the enzyme urease, which catalyzes the hydrolysis of urea (B33335). This reaction produces ammonium (B1175870) and carbonate ions. nih.gov The resulting increase in pH due to ammonium production, coupled with the generation of carbonate ions, facilitates the precipitation of cadmium as insoluble this compound. aip.orgnih.gov
Research has demonstrated that metabolites from ureolytic bacteria, such as Ochrobactrum sp. POC9, can effectively immobilize cadmium in soil. aip.orgfinishing.com The introduction of these metabolites, rich in carbonates, has been shown to significantly reduce the bioavailability of cadmium. aip.org One study found that soil supplementation with these metabolites decreased cadmium bioavailability by 27-65% and reduced its uptake by plant shoots and roots by 86% and 74%, respectively. nih.govfinishing.com This method not only sequesters cadmium but can also improve soil health and plant growth by providing other beneficial metabolites. aip.org
Different species of ureolytic bacteria, including Pseudomonas aeruginosa and Providencia rettgeri, have also been investigated for their ability to tolerate and co-precipitate heavy metals. stmarys-ca.edunih.gov While some studies have shown high removal efficiency for other heavy metals, cadmium has been observed to precipitate as cadmium phosphate (B84403) in the presence of certain bacteria under specific conditions. stmarys-ca.edu The effectiveness of cadmium removal can be influenced by the concentration of urea and the presence of other ions like calcium. cpcb.nic.in For instance, in the absence of calcium, increasing urea concentration can enhance the removal of Cd2+ ions from aqueous solutions. cpcb.nic.in
Table 1: Effect of Metabolites from Ochrobactrum sp. POC9 on Cadmium Mobilization
| Soil to Metabolite Ratio | Cadmium Mobility Reduction (%) |
| 7:1 | ~51% |
| 10:1 | ~29% |
This table illustrates the reduction in cadmium mobility in soil when supplemented with different ratios of metabolites containing carbonates (MCC) produced by the ureolytic bacterium Ochrobactrum sp. POC9, as compared to a control variant. nih.gov
Coupled Dissolution-Precipitation Reactions for Cadmium Sequestration
Coupled dissolution-precipitation reactions are a significant mechanism for the sequestration of cadmium in the environment. This process involves the dissolution of a primary mineral phase, which then provides the necessary ions for the precipitation of a more stable, secondary phase that incorporates the contaminant. In the context of cadmium, calcium carbonate minerals like calcite and aragonite can undergo dissolution in the presence of cadmium-rich aqueous solutions. bio-world.commdpi.com
This dissolution releases carbonate ions into the local microenvironment at the mineral-fluid interface, leading to supersaturation with respect to a cadmium-containing carbonate phase. bio-world.commdpi.com Consequently, a new solid solution, often a (Ca,Cd)CO₃ phase, precipitates onto the surface of the original mineral. bio-world.com This newly formed phase is typically less soluble than the original calcium carbonate, effectively trapping cadmium within its crystal structure. aatbio.com This mechanism has been observed even in solutions that are undersaturated with respect to all solid phases, highlighting the importance of the localized interfacial chemistry. bio-world.commdpi.com
The efficiency of this sequestration process can be influenced by the crystal structure of the initial calcium carbonate. For instance, the presence of grain boundaries in polycrystalline materials like Carrara marble, or the structural changes in aragonite, can facilitate a more extensive replacement of the original material with the cadmium-containing solid solution. bio-world.com In contrast, single calcite crystals may experience surface passivation through the epitaxial growth of the less soluble (Ca,Cd)CO₃ layer. bio-world.commdpi.com These findings suggest that coupled dissolution-precipitation reactions could be harnessed as a remediation technique for sequestering cadmium from contaminated industrial effluents and natural waters. bio-world.commdpi.comaatbio.com
Reduction of Cadmium Bioavailability and Phytotoxicity in Soils
The precipitation of cadmium as this compound is a key process in reducing its bioavailability and phytotoxicity in soils. aip.orgcsirs.org.in Cadmium's mobility and uptake by plants are highly dependent on its chemical form in the soil solution. By converting soluble and exchangeable forms of cadmium into solid this compound, its availability to plants is significantly diminished. aip.orgfinishing.com
One effective method to achieve this is through microbially induced carbonate precipitation (MICP), where ureolytic bacteria generate carbonate ions that react with cadmium to form insoluble precipitates. nih.gov Supplementing soil with metabolites from these bacteria has been shown to decrease cadmium uptake in crops. aip.org For example, experiments with parsley (Petroselinum crispum) grown in cadmium-contaminated soil showed a substantial reduction in cadmium accumulation in both shoots and roots after treatment with metabolites from Ochrobactrum sp. POC9. nih.gov This not only reduces the risk of cadmium entering the food chain but also mitigates the toxic effects of cadmium on the plants themselves, leading to improved plant health and growth. aip.orgfinishing.com
Soil amendments that increase pH, such as the addition of lime (calcium carbonate), also play a crucial role in reducing cadmium bioavailability. At higher pH levels, cadmium tends to precipitate as this compound, and its adsorption to soil particles increases. csirs.org.in Studies on wheat (Triticum vulgare) grown in long-term contaminated soils demonstrated that the application of calcium carbonate significantly decreased the concentration of cadmium in the soil solution and its uptake by the plants.
Table 2: Research Findings on Cadmium Bioavailability Reduction
| Treatment Method | Organism/Amendment | Cadmium Bioavailability Reduction | Plant Cadmium Uptake Reduction | Reference |
| Microbial Metabolites | Ochrobactrum sp. POC9 | 27-65% | 86% (shoots), 74% (roots) | aip.orgnih.govfinishing.com |
| Soil Amendment | Calcium Carbonate | Significant decrease in soil solution | Significant decrease in grain, leaf, and stem |
Strategies for Mitigating Cadmium Pollution
Mitigating cadmium pollution in agricultural soils and aquatic environments is crucial to prevent its entry into the food chain. A primary strategy involves the in-situ immobilization of cadmium, which reduces its mobility and bioavailability. The formation of this compound is a key mechanism in many of these strategies.
One of the most effective approaches is the application of soil amendments that increase pH and provide a source of carbonate. Liming, the addition of calcium carbonate to acidic soils, is a common agricultural practice that can significantly reduce cadmium uptake by crops. By raising the soil pH, liming promotes the precipitation of cadmium as this compound and enhances its adsorption to soil colloids.
Bioremediation techniques utilizing microbial processes are also gaining attention. As discussed previously, microbially induced carbonate precipitation (MICP) by ureolytic bacteria can effectively immobilize cadmium by converting it into insoluble carbonate forms. nih.gov This approach is considered environmentally friendly and can be highly efficient. nih.gov
In aquatic systems, chemical precipitation is a widely used method for removing heavy metals from wastewater. By adjusting the pH and adding a source of carbonate, dissolved cadmium can be precipitated as this compound, which can then be removed through sedimentation or filtration. stmarys-ca.edu Furthermore, the principle of coupled dissolution-precipitation, where a less valuable carbonate mineral is replaced by a cadmium-bearing one, offers a potential avenue for industrial wastewater treatment. bio-world.com
Other Research and Industrial Applications (Focus on Research Aspects)
Research and Development in Material Science Requiring High-Purity this compound
High-purity this compound serves as a crucial precursor and starting material in various research and development applications within materials science. Its primary role is in the synthesis of other cadmium compounds and materials with specific functionalities.
One of the significant applications of high-purity this compound is in the production of cadmium-based pigments. These pigments are valued for their vibrant colors and stability, finding use in ceramics, glass, and plastics. The purity of the initial this compound is paramount to ensure the desired color, consistency, and performance of the final pigment.
In the realm of advanced materials, this compound is utilized in the synthesis of cadmium oxide (CdO) thin films and nanocrystals. Cadmium oxide is a semiconductor material with applications in optoelectronics, sensors, and photocatalysis. The thermal decomposition (calcination) of this compound is a common method to produce cadmium oxide. The purity of the this compound directly influences the structural and electronic properties of the resulting cadmium oxide, which are critical for its performance in these high-tech applications. Research in this area often involves the precise control of synthesis conditions to tailor the properties of the final material, starting with a well-characterized, high-purity precursor.
Role in Analytical Chemistry (e.g., as a buffering agent in titrations)
While carbonate-bicarbonate systems are well-known buffering agents in various chemical and biological applications, the specific use of this compound as a buffering agent in titrations is not extensively documented in the available research. The solubility of this compound is pH-dependent, and it can be involved in pH-static experiments to study its dissolution kinetics. stmarys-ca.edu However, its direct application as a buffering agent to control the pH during a titration procedure is not a commonly cited role.
In analytical chemistry, the focus regarding this compound is often on the determination of carbonate content in cadmium-containing solutions, such as plating baths, rather than using this compound itself as a buffer. finishing.com Various titration methods, including indirect methods involving the precipitation of carbonate with barium chloride, are employed for this purpose. finishing.com The analysis of cadmium itself often involves complexometric titrations with reagents like EDTA at a specific pH, but in these cases, other buffer systems are typically used to maintain the desired pH.
The interaction of cadmium ions with carbonate and bicarbonate is relevant in studies of its environmental chemistry and in the context of certain enzymatic systems where cadmium might substitute for other metals. stmarys-ca.edunih.gov For instance, the study of cadmium-substituted carbonic anhydrases involves titrations to determine pKa values, but this is a study of the system's properties rather than the use of this compound as an external buffering agent. nih.gov
Development of Batteries and Energy Storage Devices (research focus)
The investigation into this compound as a viable component in energy storage systems is an emerging field, with research primarily focused on its application in composite materials for lithium-ion batteries and supercapacitors. The inherent electrochemical properties of this compound are being explored to enhance the performance of these devices, particularly in terms of capacity, energy density, and cycling stability.
This compound in Lithium-Ion Batteries
In the realm of lithium-ion batteries, research has centered on the use of this compound in nanocomposites for anode materials. Anodes are a critical component of lithium-ion batteries, and materials that can offer high capacity and stable cycling are in high demand.
Detailed Research Findings:
A notable area of investigation involves the synthesis of nanocomposites combining this compound with carbon nanotubes (CNTs). In one study, well-dispersed CdCO3/carboxylated carbon nanotube nanocomposites were synthesized. These composites have demonstrated potential as a novel anode material. The superior electrochemical performance is attributed to the unique hierarchical architecture of the nanocomposite, which facilitates electron transport and accommodates the large volume changes that occur during the alloying and de-alloying reactions of lithium ions with cadmium. rsc.org
The CdCO3/CNTs nanocomposite anode delivered a significant initial reversible capacity of 876 mAh g⁻¹ rsc.org. This high initial capacity is a promising indicator of the material's ability to store lithium ions. The study highlights that while there has been extensive research into various metal oxides and sulfides for lithium-ion battery anodes, there has been comparatively little reporting on the lithium storage capabilities of this compound itself rsc.org. The research suggests that the combination with carbon nanotubes greatly enhances the potential of this compound as an anode material rsc.org.
| Material | Initial Reversible Capacity (mAh g⁻¹) | Key Finding |
| CdCO₃/CNT Nanocomposite | 876 | The composite structure facilitates electron transport and accommodates volume changes, leading to high initial capacity and better cyclability. rsc.org |
This compound in Supercapacitors
Detailed Research Findings:
One area of research has focused on a CdCO₃/CdO/Co₃O₄ composite prepared on nickel foam. In this composite, this compound is believed to serve as a support structure, contributing to the high stability of the electrode researchgate.net. This is significant as many advanced supercapacitor electrodes require a support material like graphene oxide or carbon nanotubes to achieve high cycling stability researchgate.net.
An asymmetric hybrid supercapacitor device assembled with the CdCO₃/CdO/Co₃O₄ composite as the positive electrode and activated carbon as the negative electrode exhibited noteworthy performance. The device demonstrated a high specific capacitance, a wide potential window, and a long cycle life, retaining 92% of its initial capacitance after 6000 cycles researchgate.net. A subsequent three-electrode electrochemical study of the same composite provided more detailed insights into its supercapacitive performance, highlighting a very high specific capacitance at low current densities nih.govresearchgate.netscispace.com.
The excellent electrochemical properties of this composite suggest that this compound, in conjunction with other metal oxides, has promising potential for applications in energy storage devices researchgate.net.
| Device/Electrode Material | Specific Capacitance (F g⁻¹) | Energy Density (W h kg⁻¹) | Power Density (W kg⁻¹) | Cycle Life (% retention after cycles) |
| CdCO₃/CdO/Co₃O₄@Ni//AC Supercapacitor | 84 @ 1 mA cm⁻² | 26.3 | 2290 | 92% after 6000 |
| CdCO₃/CdO/Co₃O₄@NF Electrode | 1,759 @ 1 mA cm⁻² | - | - | ~100% after 1000 |
Cadmium Toxicity and Molecular Mechanisms Focus on Environmental and Biological Interactions
Cellular and Molecular Mechanisms of Cadmium Toxicity
Once inside the cell, cadmium instigates a cascade of events that perturb cellular function and integrity. Its toxicity is multifaceted, arising from its ability to interfere with numerous cellular pathways.
Disruption of Biological Processes and Induction of Oxidative Stress
Cadmium is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govbohrium.com Although cadmium itself is not redox-active, it can indirectly trigger the generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals. nih.govresearchgate.net This occurs in part through the displacement of redox-active metals like iron and copper from proteins, which can then participate in Fenton-like reactions to produce highly reactive hydroxyl radicals. bohrium.com
The overproduction of ROS leads to widespread damage to cellular macromolecules. nih.govresearchgate.net Lipids in cell membranes are susceptible to peroxidation, which compromises membrane integrity and function. nih.gov Proteins can be oxidized, leading to misfolding, loss of enzymatic activity, and disruption of signaling pathways. nih.gov This oxidative damage is a key contributor to cadmium-induced cytotoxicity, which can manifest as either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). bohrium.com Furthermore, cadmium has a high affinity for sulfhydryl groups in antioxidants like glutathione (B108866) (GSH), leading to their depletion and weakening the cell's primary defense against oxidative damage. bohrium.comnih.gov
Table 1: Key Biological Processes Disrupted by Cadmium-Induced Oxidative Stress
| Biological Process | Mechanism of Disruption | Consequence |
| Cellular Respiration | Cadmium can interfere with the mitochondrial electron transport chain, a primary site of ROS production. | Increased ROS generation and impaired energy production. |
| Protein Function | Oxidation of amino acid residues, particularly cysteine and methionine. | Altered protein structure, loss of enzymatic activity, and disrupted cell signaling. nih.gov |
| Membrane Integrity | Peroxidation of polyunsaturated fatty acids in cellular membranes. | Increased membrane permeability, loss of selective transport, and cellular leakage. nih.gov |
| Antioxidant Defense | Depletion of glutathione (GSH) and inhibition of antioxidant enzymes. bohrium.comnih.gov | Reduced capacity to neutralize ROS, leading to a cycle of increasing oxidative damage. |
DNA Damage and Interference with DNA Repair
Cadmium is considered weakly genotoxic, meaning it does not directly cause significant DNA damage. nih.gov However, it significantly contributes to genomic instability by interfering with DNA repair mechanisms. nih.govnih.govnih.gov The cell possesses a sophisticated network of DNA repair pathways to correct damage arising from both endogenous and environmental sources. Cadmium has been shown to inhibit several of these crucial pathways, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). researchgate.netoup.com
The inhibition of DNA repair by cadmium can occur through several mechanisms. Cadmium ions can displace zinc ions from zinc-finger motifs present in many DNA repair proteins, thereby inactivating them. nih.govnih.gov This is a critical mode of interference as these proteins are essential for recognizing and signaling the presence of DNA damage. By impairing the cell's ability to repair DNA lesions, cadmium potentiates the mutagenic effects of other DNA-damaging agents and increases the likelihood of mutations that can contribute to carcinogenesis. nih.govoup.com
Interference with Essential Metal Homeostasis (e.g., zinc, calcium)
A significant aspect of cadmium's toxicity stems from its chemical similarity to essential divalent cations, particularly zinc (Zn²⁺) and calcium (Ca²⁺). mdpi.comnih.gov This "ionic mimicry" allows cadmium to compete with these essential metals for binding sites on proteins and to be transported into cells via channels and transporters intended for zinc and calcium. nih.govresearchgate.net
The disruption of zinc homeostasis is a central feature of cadmium toxicity. proquest.com Cadmium can displace zinc from metallothioneins, proteins involved in zinc storage and detoxification, and from various enzymes that require zinc for their catalytic activity or structural integrity. proquest.com This can lead to the inactivation of these enzymes and a disruption of the cellular processes they regulate. researchgate.net
Similarly, cadmium can interfere with calcium signaling pathways. nih.govresearchgate.net Calcium is a critical second messenger involved in a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. Cadmium can enter cells through calcium channels and disrupt the tightly regulated intracellular calcium concentrations, leading to aberrant signaling and cellular dysfunction. nih.govresearchgate.net
Table 2: Interference of Cadmium with Essential Metal Homeostasis
| Essential Metal | Mechanism of Interference | Cellular Consequence |
| Zinc (Zn²⁺) | Competition for binding sites on metalloenzymes and transport proteins. nih.govresearchgate.net | Inactivation of zinc-dependent enzymes, disruption of zinc signaling, and altered gene expression. researchgate.net |
| Calcium (Ca²⁺) | Entry into cells via calcium channels and disruption of intracellular calcium signaling. nih.govresearchgate.net | Altered neurotransmission, impaired muscle function, and dysregulation of calcium-dependent cellular processes. |
| Iron (Fe²⁺/Fe³⁺) | Displacement from iron-binding proteins. bohrium.com | Increased levels of free iron, which can catalyze the formation of highly reactive hydroxyl radicals via Fenton chemistry, exacerbating oxidative stress. |
Activation of Mitogen-Activated Protein Kinases (MAPKs)
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in signal transduction pathways, regulating cellular processes such as proliferation, differentiation, apoptosis, and stress responses. nih.govoup.com Cadmium has been shown to activate several MAPK pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. nih.gov
The activation of MAPKs by cadmium is often linked to the induction of oxidative stress. nih.govnih.gov The increase in intracellular ROS can lead to the activation of upstream kinases that, in turn, phosphorylate and activate MAPKs. nih.gov The sustained activation of these pathways can have detrimental effects, contributing to cadmium-induced apoptosis. nih.gov For instance, the activation of the JNK pathway is a well-established pro-apoptotic signal in response to cellular stress. In some plant species like rice, specific MAPK genes, such as OsMAPK2, are induced in response to cadmium treatment, suggesting a role for this signaling cascade in the plant's response to heavy metal stress. nih.govoup.comsigmaaldrich.com
Microbial Responses and Resistance Mechanisms to Cadmium
Microorganisms inhabiting cadmium-contaminated environments have evolved a variety of sophisticated mechanisms to tolerate and detoxify this heavy metal. These resistance strategies are crucial for their survival and have significant implications for bioremediation. nih.gov
Energy-Dependent Efflux Systems
A primary strategy employed by many bacteria to combat cadmium toxicity is the active efflux of cadmium ions from the cell. nih.govoup.com This process is mediated by specific membrane transport proteins that utilize energy, typically in the form of ATP hydrolysis or a proton motive force, to pump cadmium out of the cytoplasm, thereby maintaining low intracellular concentrations. oup.comasm.org
One of the best-characterized cadmium efflux systems is the CadA P-type ATPase. researchgate.netasm.org This protein, encoded by the cadA gene often found on plasmids, functions as an ATP-driven pump that transports cadmium ions across the cell membrane to the exterior. researchgate.netnih.govasm.org The expression of the cadA gene is often regulated by a sensory protein, CadC, which detects the presence of cadmium and initiates the transcription of the efflux pump. nih.gov Another important efflux system is the CzcCBA complex, a member of the resistance-nodulation-cell division (RND) family of transporters. researchgate.net This multi-protein complex spans both the inner and outer membranes of Gram-negative bacteria and utilizes the proton motive force to expel cadmium, as well as other heavy metals like zinc and cobalt, from the cell. researchgate.net
Table 3: Examples of Microbial Cadmium Efflux Systems
| Efflux System | Protein Components | Energy Source | Organism Examples |
| CadA | P-type ATPase (CadA) | ATP hydrolysis | Staphylococcus aureus, Listeria monocytogenes, Pseudomonas putida researchgate.netasm.org |
| CzcCBA | RND transporter (CzcB, CzcA) and outer membrane factor (CzcC) | Proton motive force | Cupriavidus metallidurans, Pseudomonas aeruginosa researchgate.net |
Biosorption and Bioprecipitation by Microorganisms
Microorganisms have evolved sophisticated mechanisms to interact with heavy metals like cadmium, primarily through biosorption and bioprecipitation, as a means of detoxification and resistance. nih.govhu.edu.jo These processes are integral to the bioremediation of cadmium-contaminated environments.
Biosorption is a passive, metabolism-independent process where metal ions bind to the surface of the microbial biomass. nih.govhu.edu.jo The bacterial cell wall, with its negatively charged functional groups, plays a crucial role in adsorbing metal cations like cadmium. nih.gov Mechanisms involved in biosorption include:
Physical Adsorption: Dependent on the surface area and porosity of the adsorbent biomass. nih.gov
Ion Exchange: Cations in the cell wall are exchanged for heavy metal ions.
Complexation: Coordination between metal ions and functional groups on the cell surface, such as carboxyl, amino, phosphate (B84403), and hydroxyl groups. semanticscholar.orgnih.gov
Electrostatic Interaction and Van der Waals forces: Physical forces that contribute to the binding of cadmium ions to the microbial surface. nih.gov
Extracellular polymeric substances (EPS), which form a coating around many bacteria, are also significant in biosorption. These substances can sequester metal ions, preventing them from entering the cell. hu.edu.jorsc.org
Bioprecipitation is an active, metabolism-dependent process where microorganisms alter the chemical environment, leading to the precipitation of heavy metals into insoluble forms. nih.gov Microbes can produce various compounds that react with cadmium to form stable, insoluble precipitates. nih.gov For example:
Urease-producing bacteria can hydrolyze urea (B33335) to carbonate, which then precipitates cadmium as insoluble cadmium carbonate (CdCO3). nih.govnih.gov
Sulfate-reducing bacteria can produce hydrogen sulfide (B99878), leading to the formation of insoluble cadmium sulfide. nih.gov
Some fungi secrete oxalate (B1200264), which can precipitate cadmium. nih.gov
Bacteria can also precipitate cadmium as cadmium phosphate (CdHPO4) on the cell surface. hu.edu.jo
These microbial processes effectively immobilize cadmium, reducing its bioavailability and toxicity in the environment. nih.govnih.gov
Role of Genes Encoding Resistance to Cadmium
Bacterial resistance to cadmium is often genetically encoded, with specific genes and operons conferring the ability to survive in high concentrations of this toxic metal. nih.gov These resistance genes are frequently located on mobile genetic elements like plasmids, which facilitates their transfer between different bacteria. nih.govhu.edu.jo The primary genetic mechanisms involve efflux pumps that actively transport cadmium out of the cell and proteins that sequester the metal. nih.govoup.com
Several key gene systems have been identified:
The cad Operon: This is one of the most well-studied systems.
cadA: This gene encodes a P-type ATPase efflux pump that actively transports Cd²⁺ ions out of the bacterial cytoplasm. nih.govnih.gov It is a primary mechanism of resistance in many Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas putida, and Bacillus subtilis. nih.govnih.gov Its homolog, zntA, found in Escherichia coli, functions as a P-type ATPase that expels zinc, cadmium, and lead. rsc.orgnih.gov
cadC: This gene acts as a transcriptional regulator for the cadA gene, controlling its expression in response to cadmium levels. nih.gov
cadB and cadX: Found in the cadB operon, these genes offer another plasmid-mediated resistance mechanism. It is suggested that cadB helps protect cells by binding cadmium in their cell membranes. nih.govtaylorfrancis.com
cadD: A chromosomal DNA-mediated resistance gene in Staphylococcus aureus that shows sequence similarity to cadB. nih.govtaylorfrancis.com
Cation Diffusion Facilitator (CDF) Family: Proteins in this family, such as the CzcD protein, are involved in resistance to zinc, cobalt, and cadmium by facilitating their efflux from the cell. oup.com
Resistance-Nodulation-Cell Division (RND) Family: This family includes efflux systems like the CzcABC pump, encoded by the czc gene on plasmid pMOL30 in Ralstonia metallidurans. nih.gov This pump confers resistance to cadmium, zinc, and cobalt. nih.gov
Metallothionein-Encoding Genes: Metallothioneins are cysteine-rich proteins that bind and sequester heavy metal ions, including cadmium, thereby detoxifying them. nih.govtaylorfrancis.com The smtAB genes in cyanobacteria like Synechococcus spp. encode for metallothioneins, providing cadmium and zinc tolerance. nih.gov
Other Identified Genes: Recent research has identified additional genes contributing to cadmium resistance in E. coli, such as:
capB: This gene enhances cadmium resistance by increasing the adsorption of cadmium. rsc.orgrsc.org
gor (glutathione reductase) and htpX (heat shock protein): Overexpression of these genes has been shown to positively contribute to cadmium resistance. frontiersin.org
Adaptive Responses of Biogeochemical Cycling Bacteria to Cadmium Stress
Cadmium contamination significantly impacts microbial communities that drive essential biogeochemical cycles, such as the nitrogen cycle. Bacteria involved in these cycles exhibit various adaptive responses to cadmium-induced stress. nih.gov
Studies on aquatic systems have shown that exposure to cadmium initially causes severe reductions in the population density and activity rates of several key bacterial groups. nih.gov This includes heterotrophic bacteria, ammonifying bacteria, ammonia-oxidizing bacteria (AOB), and denitrifying bacteria (DNB). nih.gov However, following this initial shock, these populations often show a slight recovery, indicating an adaptation to the stress. nih.gov
Among these groups, certain bacteria demonstrate greater potential for cadmium resistance. For instance, cellulose-decomposing bacteria (CDB) have been observed to be less affected by cadmium compared to AOB and DNB, suggesting a higher intrinsic resistance. nih.gov Over time, the microbial populations can adapt, and the normal functioning of the system may be partially restored, with resistant populations like CDB showing more pronounced adaptive responses. nih.gov
In soil environments, cadmium stress alters microbial strategies for nutrient cycling. acs.org
Under nutrient-limited conditions: Cadmium can stimulate microbial populations to accelerate the breakdown of organic nitrogen, which is coupled with carbon catabolism, leading to increased CO2 and N2O fluxes. This enhanced metabolic activity may serve as a survival strategy to generate energy under metal stress. acs.org
Under nutrient-rich (eutrophic) conditions: When nitrogen is readily available (e.g., through urea amendment), cadmium stress can shift microbial metabolism from catabolic (breakdown) to anabolic (biosynthesis) processes. This results in accelerated nitrogen and carbon transformation but decreased gaseous losses (CO2 and N2O). acs.orgescholarship.org
These findings suggest that bacteria can adjust their metabolic pathways and nutrient cycling strategies to enhance their resistance and survive in cadmium-contaminated environments. acs.org The availability of other nutrients plays a critical role in shaping these adaptive responses.
Cadmium Bioaccumulation and Environmental Impact
Cadmium Speciation and Bioavailability in Environmental Systems
The environmental impact and toxicity of cadmium are fundamentally linked to its chemical form, or speciation, which dictates its mobility and bioavailability. researchgate.netijsrm.net Bioavailability refers to the fraction of total cadmium in an environment that is available for uptake by living organisms. researchgate.net Cadmium exists in the environment in various forms, from the mobile and highly bioavailable free cadmium ion (Cd²⁺) to immobilized forms bound to soil particles or precipitated as insoluble compounds. nih.govresearchgate.net
Several key environmental factors control cadmium speciation and bioavailability:
Soil and Water pH: This is a critical factor. researchgate.netresearchgate.net In acidic conditions (low pH), cadmium mobility and solubility increase, making it more available for plant uptake and leaching into groundwater. researchgate.netnih.gov Conversely, as pH increases (becoming more neutral or alkaline), cadmium tends to precipitate as less soluble forms like this compound or hydroxide (B78521) and binds more strongly to soil components, reducing its bioavailability. researchgate.netnih.gov
Redox Conditions: The availability of oxygen influences cadmium's chemical state. researchgate.net Under oxidizing (aerobic) conditions, cadmium may precipitate as less soluble forms. Under reducing (anaerobic) conditions, such as in waterlogged soils, it may form more soluble complexes, increasing its mobility. researchgate.net
Organic Matter: Soil organic matter can have a dual role. researchgate.netresearchgate.net It contains binding sites that can adsorb and immobilize cadmium, acting as a sink. researchgate.net However, it can also form soluble organic complexes with cadmium, which can increase its mobility in soil water. researchgate.net
Presence of Other Ions and Ligands: Cadmium can form water-soluble complexes with inorganic ligands like chloride (CdCl⁻) and sulfate (B86663) (Cd(SO₄)₂²⁻), which can keep it in solution and enhance its transport. researchgate.net The presence of clay minerals in soil, which have a high affinity for cadmium, can lead to its sorption and retention, thereby decreasing its bioavailability. researchgate.net
Understanding these factors is crucial for predicting the risk of cadmium contamination in different environmental systems and for developing effective remediation strategies. researchgate.netijsrm.net
Environmental Pathways of Cadmium Exposure (air, water, food)
Cadmium is a naturally occurring element in the Earth's crust, but human activities have significantly increased its concentration and mobilization in the environment, leading to widespread exposure pathways. preventionweb.netwho.int
Air: Cadmium enters the atmosphere from both natural sources like volcanic eruptions and forest fires, and anthropogenic sources. dcceew.gov.aucdc.gov The primary human-caused atmospheric emissions include:
Mining, smelting, and refining of non-ferrous metals (zinc, lead, copper). who.intyoutube.com
Combustion of fossil fuels (coal and oil). who.intdcceew.gov.au
Incineration of municipal waste, especially products containing cadmium like batteries and plastics. who.int Cadmium exists in the air as fine particulate matter, which can be transported over long distances before being deposited onto soil and water surfaces. preventionweb.netwho.int While inhalation is a major route for occupational exposure and for smokers, for the general non-smoking population, direct inhalation from ambient air is a less significant pathway compared to dietary intake. cdc.govnih.gov
Water: Cadmium contaminates water bodies through atmospheric deposition, runoff from agricultural soils (containing cadmium from phosphate fertilizers), and industrial wastewater discharges. who.intnih.gov Leaching from waste sites and drainage from metal mines also contribute to water contamination. who.int While concentrations in drinking water are generally low (typically less than 1 µg/L), industrial pollution can lead to higher levels. nih.gov
Food: For the non-smoking population, the diet is the primary source of cadmium exposure. who.intnih.gov Cadmium is taken up from the soil and water by plants and aquatic organisms, subsequently entering the food chain. who.intcdc.gov
Plant-based foods: Plants absorb cadmium from the soil through their roots, and it can also be deposited on leaf surfaces from the air. nih.gov Foods that can accumulate significant levels of cadmium include leafy vegetables (spinach, lettuce), root vegetables, cereals, grains (especially rice grown in contaminated paddies), and oilseeds. who.intcdc.govbetterhealth.vic.gov.au The use of phosphate fertilizers and sewage sludge in agriculture can increase cadmium levels in soils and, consequently, in crops. who.intnih.gov
Animal-based foods: Animals accumulate cadmium by consuming contaminated plants or smaller organisms. cdc.gov It tends to concentrate in the liver and kidneys. who.intbetterhealth.vic.gov.au Certain aquatic organisms, notably mollusks (oysters, mussels) and crustaceans, are known to readily accumulate cadmium from their environment. preventionweb.netwho.int
Accumulation in Organisms and Trophic Transfer
Cadmium is readily accumulated by a wide range of organisms from their surrounding environment (air, water, soil) and diet. preventionweb.net Once absorbed, it is not easily excreted and can build up in tissues over an organism's lifetime, a process known as bioaccumulation. nih.gov The primary target organs for cadmium accumulation in vertebrates are the kidney and liver. who.int In aquatic ecosystems, mollusks and crustaceans are particularly effective at accumulating cadmium. preventionweb.netwho.int
The movement of cadmium through the food chain is described as trophic transfer. The concentration of cadmium can either increase at successively higher trophic levels (biomagnification) or decrease (biodilution). The evidence for cadmium biomagnification is mixed and appears to be ecosystem-specific.
Evidence for Biomagnification: Some studies have demonstrated clear biomagnification of cadmium. For example, in specific freshwater food webs in the San Francisco Bay delta, cadmium concentrations were found to be progressively enriched at higher trophic levels. usgs.govsemanticscholar.org In one case, cadmium was biomagnified 15 times over two trophic links, involving invertebrates and fish. usgs.govsemanticscholar.orgresearchgate.net The greatest toxic effects are therefore expected in animals at higher trophic positions that consume cadmium-rich prey. usgs.govsemanticscholar.org
Evidence for Biodilution: In other aquatic food webs, the opposite trend, biodilution, has been observed. nih.gov Studies in Dutch storage reservoirs found that cadmium concentrations were negatively correlated with trophic level, meaning organisms at higher trophic levels, such as fish, had lower concentrations than organisms at lower levels like plankton and macrophytes. nih.gov
The specific structure of the food web and the metabolic characteristics of the organisms involved play a crucial role in determining whether cadmium biomagnifies or biodilutes in a particular ecosystem. usgs.govnih.gov
Impact on Microbial Communities and Ecosystem Functions
The introduction of this compound into an ecosystem can trigger a cascade of effects, beginning with the foundational microbial communities that drive nutrient cycling and organic matter decomposition. The extent of these impacts is largely dictated by the bioavailability of cadmium ions (Cd²⁺), which is influenced by soil and water properties such as pH and organic matter content.
Alterations in Microbial Community Structure
Research indicates that cadmium exposure, in general, leads to shifts in the composition and diversity of soil microbial communities. cabidigitallibrary.orgresearchgate.net While studies focusing specifically on this compound are less common, the principles of heavy metal toxicity suggest that even this less soluble form can exert selective pressure on microorganisms.
Fungal vs. Bacterial Sensitivity: Fungi are often considered more resistant to heavy metal stress than bacteria. cabidigitallibrary.org However, high concentrations of bioavailable cadmium can negatively affect fungal diversity as well. cabidigitallibrary.org The fungi-to-bacteria ratio in the soil can be altered in the presence of cadmium, which has implications for carbon and nutrient cycling. cabidigitallibrary.org
Influence of Bioavailability: The lower solubility of this compound means that its immediate impact on microbial communities may be less severe compared to more soluble cadmium salts. The process of microbially induced carbonate precipitation (MICP) is a testament to this, where bacteria facilitate the formation of carbonate minerals, including this compound, to immobilize and detoxify heavy metals in their environment. nih.govbohrium.com This process effectively reduces the concentration of toxic Cd²⁺ ions in the soil solution, thereby mitigating the adverse effects on the broader microbial community. nih.gov
Inhibition of Soil Enzyme Activities
Soil enzymes are crucial for the catalysis of various biochemical processes essential for soil health and fertility. Cadmium is a known inhibitor of many soil enzymes, as it can bind to sulfhydryl groups in the active sites of these proteins, denature them, or displace essential metal cofactors. The impact of this compound on enzyme activity is again linked to the concentration of bioavailable cadmium ions.
Dose-Dependent Inhibition: The inhibitory effect of cadmium on soil enzymes is typically dose-dependent. nih.gov Studies have demonstrated that increasing concentrations of cadmium lead to a progressive decline in the activity of enzymes such as dehydrogenase, urease, and phosphatase. nih.govagriculturejournals.cz
The following table summarizes the observed effects of cadmium on various soil enzyme activities, with the understanding that the lower bioavailability of this compound may modulate the severity of these impacts compared to more soluble forms.
| Soil Enzyme | Function | Observed Impact of Cadmium |
| Dehydrogenase | Indicates overall microbial activity and oxidative phosphorylation in soil. | Generally inhibited by cadmium, with the extent of inhibition increasing with concentration. nih.govijcmas.com |
| Urease | Catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide, a key step in nitrogen mineralization. | Activity is often significantly reduced in the presence of cadmium. acs.orgcabidigitallibrary.org |
| Phosphatase | Involved in the mineralization of organic phosphorus to inorganic phosphate, making it available to plants. | Both acid and alkaline phosphatase activities are typically inhibited by cadmium. agriculturejournals.czcabidigitallibrary.org |
| Catalase | Decomposes hydrogen peroxide, protecting cells from oxidative damage. | Cadmium compounds, including this compound, have been shown to decrease catalase activity. |
Disruption of Key Ecosystem Functions
The alterations in microbial communities and the inhibition of their enzymatic machinery by this compound can have significant consequences for broader ecosystem functions, including nutrient cycling and decomposition.
Nitrogen Cycling: Cadmium can disrupt multiple stages of the nitrogen cycle. It has been shown to negatively impact nitrogen fixation, the process by which atmospheric nitrogen is converted into ammonia by certain bacteria. researchgate.net Both nitrification (the oxidation of ammonia to nitrate) and denitrification (the reduction of nitrate (B79036) to nitrogen gas) can also be inhibited by cadmium, leading to imbalances in soil nitrogen availability. researchgate.netescholarship.orgnih.gov While the lower solubility of this compound might lessen these effects, chronic exposure can still lead to significant disruptions.
Litter Decomposition: The decomposition of organic matter, such as leaf litter, is a fundamental process for nutrient recycling in ecosystems. This process is driven by a diverse community of microorganisms. Cadmium contamination can slow down the rate of litter decomposition by negatively affecting the microbial decomposer communities and the activity of their extracellular enzymes. nih.govresearchgate.net This can lead to an accumulation of organic matter and a reduction in the availability of nutrients for plant growth.
Computational Chemistry and Modeling of Cadmium Carbonate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of materials and predict various properties, including structural parameters, energetic stability, and bonding characteristics.
Investigating Electronic Structure and Bonding
DFT is a valuable tool for investigating the electronic structure and bonding within cadmium carbonate. These calculations can reveal details about the electronic band structure and band gaps, which are fundamental to understanding the material's electronic properties researchgate.net. Studies on related cadmium compounds using DFT have explored electronic structure near the Fermi energy, characterizing bonding as primarily ionic between the anionic and cationic sublattices, with more covalent character within the polyatomic anion researchgate.net. DFT calculations can also be used to determine the HOMO-LUMO energy gap, which is relevant for predicting electrical conductivity, and to analyze inter-contact interactions that influence crystal packing mdpi.comresearchgate.net. For hexagonal CdCO3 specifically, DFT studies have indicated an indirect main energy band gap researchgate.net.
Molecular Dynamics Simulations for Crystal Growth and Surface Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic processes involved in crystal growth and the interactions of this compound with surfaces. These simulations provide a time-dependent view of atomic movements and interactions.
MD simulations have been applied to investigate the initial stages of growth of various carbonates, including this compound, on existing mineral surfaces like calcite steps researchgate.net. These simulations can assess the energetic favorability of incorporating impurity ions, such as Cd2+, at growth steps and analyze their impact on the growth kinetics of the host crystal researchgate.net. Research utilizing MD simulations has specifically explored the kinetics and mechanisms of this compound heteroepitaxial growth at surfaces like the calcite (101⁻4) surface pnnl.gov. The technique can also simulate the formation of carbonate clusters and ion pairs on the surface of crystal seeds, providing insights into the early stages of crystallization and the influence of surface templates mdpi.com. MD simulations can further demonstrate the ordering of carbonate species in contact with different surfaces, highlighting the role of surface properties in the crystallization process acs.org.
Geochemical Modeling of Cadmium in Carbonate Systems (e.g., PHREEQC)
Geochemical modeling, often employing software like PHREEQC, is essential for understanding the behavior and fate of cadmium in natural and engineered carbonate systems. These models simulate complex aqueous and mineral equilibria.
PHREEQC is a widely used geochemical speciation code capable of performing a variety of aqueous geochemical calculations, including equilibrium speciation, saturation indices, and batch reaction simulations service.gov.ukmdpi.com. It is utilized to predict the solubility of divalent metals, including cadmium, in systems containing carbonate minerals nih.gov. By using thermodynamic databases, PHREEQC can model the concentration of metals in equilibrium with carbonate phases and examine the aqueous partitioning of chemical elements among dissolved species, complexes, and solid phases mdpi.comnih.gov. The software can determine the activity of free Cd2+ ions in solution, which is critical for assessing its mobility and potential for precipitation researchgate.net. Geochemical modeling with PHREEQC is also applied to understand processes like the impact of CO2 on carbonate minerals and the release of elements from carbonates during weathering, providing valuable insights into the environmental behavior of cadmium in such systems service.gov.ukmdpi.com.
Conclusion and Future Research Directions
Summary of Key Findings and Advancements in Cadmium Carbonate Research
Recent research on this compound has highlighted its potential in various applications and advanced its synthesis methods. Studies have demonstrated the successful synthesis of CdCO3 films using techniques like chemical bath deposition (CBD). mdpi.comresearchgate.net These films exhibit a rhombohedral crystalline structure, with specific crystallite sizes reported based on deposition time. For instance, films deposited at 10, 11, and 12 hours showed crystallite sizes of 65, 69, and 87 nm, respectively. mdpi.comresearchgate.net Optical characterization of these films has determined direct bandgaps around 3.78 to 3.81 eV. mdpi.comresearchgate.netresearchgate.net The purity of synthesized CdCO3 using CBD has also been confirmed through analyses like EDS. mdpi.com
Furthermore, microbially induced carbonate precipitation (MICP) has emerged as an efficient strategy for immobilizing toxic metals, including cadmium, in the form of carbonate salts like CdCO3. researchgate.netresearchgate.netnih.govingentaconnect.com Anaerobic granular sludge has shown high cadmium utilization efficiencies, precipitating Cd²⁺ as rhombohedral CdCO3 crystals ranging from 100 to 700 nm. researchgate.net Studies have also characterized microbially mediated Cd-carbonate minerals as irregular in shape and 20-30 nm in size. researchgate.netingentaconnect.com This biomineralization process is suggested to occur through ureolysis, leading to an increase in pH favorable for CdCO3 precipitation. researchgate.net
Research has also explored the interaction of cadmium with other carbonates, such as calcite (CaCO3), in the context of environmental remediation. Calcite has shown potential as a cadmium immobilization agent, with studies indicating that Cd adsorption onto calcite follows the Freundlich isotherm model. nih.gov Optimal conditions for CdCO3 precipitation with low cadmium concentrations were found at pH above 7.9. nih.gov At higher cadmium concentrations, the formation of Ca0.67Cd0.33CO3 has been observed, suggesting chemisorption as a dominant immobilization mechanism where Cd²⁺ substitutes for Ca²⁺ on the calcite surface. nih.gov
Advancements in nanotechnology are enabling the production of nanostructured this compound, which shows promise for high-tech applications like advanced batteries and solar cells. marketpublishers.com this compound also serves as a precursor in the synthesis of various cadmium compounds used in semiconductors, photovoltaic cells, and other advanced materials. dataintelo.com
Here is a table summarizing some key research findings on CdCO3 physical properties:
| Property | Value(s) | Method/Context | Source |
| Crystalline Structure | Rhombohedral | CBD synthesized films | mdpi.comresearchgate.net |
| Preferential Plane | (104) | XRD of CBD synthesized films | mdpi.comresearchgate.net |
| Crystallite Size | 65, 69, 87 nm | CBD films at 10, 11, 12 h deposition time | mdpi.comresearchgate.net |
| Microstructure Size | 3–5 μm | SEM of CBD synthesized films | mdpi.comresearchgate.net |
| Microstructure Shape | Deltoid | SEM of CBD synthesized films | mdpi.com |
| Bandgap (Direct) | 3.78 - 3.81 eV | Optical absorption of CBD films | mdpi.comresearchgate.netresearchgate.net |
| Nanoparticle Size | 20-30 nm | Microbially mediated precipitation | researchgate.netingentaconnect.com |
| Crystal Size | 100-700 nm | Microbially induced precipitation by sludge | researchgate.net |
| Optimal pH for Precip. | > 7.9 | Precipitation with calcite | nih.gov |
| Adsorption Capacity | 1.56 mg/g | Cd adsorption onto calcite (Freundlich model) | nih.gov |
Remaining Challenges and Knowledge Gaps
Despite the advancements, several challenges and knowledge gaps remain in this compound research. One significant challenge is the inherent toxicity of cadmium compounds, which leads to stringent regulations governing their usage and disposal. marketpublishers.comdataintelo.com6wresearch.com Compliance with these regulations requires substantial investments in safety measures and eco-friendly practices. marketpublishers.com The development of safer alternatives is an ongoing effort to mitigate these challenges. marketpublishers.com
In the context of environmental remediation, while MICP shows promise for immobilizing cadmium, most bacteria studied for heavy metal carbonate precipitation could not grow above certain cadmium concentrations (e.g., 2 mM for Cd). nih.gov This suggests limitations in applying MICP to highly contaminated environments, although some tolerant strains have been identified. nih.gov
Regarding the use of CdCO3 films as precursors for other cadmium-derived semiconductors, there is a reported lack of studies and models on the decomposition and possible ion exchange processes of CdCO3, particularly in film form. mdpi.com
Furthermore, while the enrichment of cadmium in soils from the weathering of carbonate rocks is acknowledged, the precise mechanisms of this enrichment at the rock-soil interface are still not fully understood. sciengine.com Studies have noted unusual Cd accumulation at the weathering front, highlighting a knowledge gap in this natural process. sciengine.com
In the broader context of cadmium in the environment, knowledge concerning its complete cycling remains incomplete. epa.gov
Proposed Avenues for Future Academic Research on this compound
Based on the remaining challenges and knowledge gaps, several avenues for future academic research on this compound can be proposed:
Optimization of Bioremediation Techniques: Further research is needed to optimize MICP and other microbially mediated processes for cadmium immobilization, particularly focusing on enhancing bacterial tolerance to higher cadmium concentrations and improving efficiency in diverse environmental conditions. nih.gov Investigating the long-term stability of microbially precipitated CdCO3 in contaminated sites is also crucial. mdpi.com
Mechanistic Studies of Film Conversion: Detailed studies on the decomposition and ion exchange mechanisms of CdCO3 films during their conversion to other cadmium-derived semiconductors (like CdSe, CdTe, and CdO) are necessary. mdpi.com This could involve in situ characterization techniques to monitor phase transformations and understand the kinetics of these processes.
Cadmium Enrichment Mechanisms in Carbonate Systems: In-depth research is warranted to fully elucidate the mechanisms of cadmium enrichment during the weathering and pedogenesis of carbonate rocks, particularly at the rock-soil interface. sciengine.com This could involve advanced geochemical and mineralogical analyses of soil profiles and bedrock.
Development of Sustainable Synthesis Methods: While CBD has shown promise, continued research into environmentally friendly and cost-effective synthesis methods for high-purity this compound, especially at the nanoscale, is important.
Exploration of Novel Applications: Further exploration of the potential of nanostructured this compound in emerging fields such as advanced energy storage, catalysis, and sensors is recommended. marketpublishers.comdataintelo.com
Environmental Fate and Transport: Continued research is needed to improve the understanding of the complete environmental cycling of cadmium, including the role of this compound formation and dissolution in its mobility and bioavailability in different environmental compartments. epa.gov
By addressing these areas, future research can contribute to a more comprehensive understanding of this compound, its interactions in various systems, and its potential applications and environmental implications.
Q & A
Q. What steps ensure reproducibility in this compound decomposition kinetics studies?
- Methodological Answer : Document critical parameters: atmosphere (N₂ vs. air), sample morphology (powder vs. pellet), and heating rate (e.g., 5°C/min). Use standardized TGA calibration (e.g., CaC₂O₄·H₂O reference). Raw data (mass loss vs. time) should be shared alongside model-fitting algorithms (e.g., Flynn-Wall-Ozawa) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
